Fmoc-D-Cys(stbu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUMTHLUTJOUML-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure and Application of Fmoc-D-Cys(StBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-α-Fmoc-S-(tert-butylthio)-D-cysteine, abbreviated as Fmoc-D-Cys(StBu)-OH. It details the molecule's structure, physicochemical properties, and key experimental protocols relevant to its application in peptide science.
Core Molecular Structure
This compound is a protected amino acid derivative essential for the synthesis of complex peptides, particularly those requiring controlled formation of disulfide bonds.[1] Its structure can be deconstructed into three primary functional components: the D-cysteine backbone, the N-terminal Fmoc protecting group, and the side-chain StBu protecting group.
-
D-Cysteine Core : The central component is the non-standard D-isomer of the amino acid cysteine. The use of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a desirable trait in therapeutic drug development.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a base-labile protecting group attached to the α-amino group of the D-cysteine. It remains stable throughout the coupling steps of peptide synthesis and is selectively removed under mild basic conditions (e.g., with piperidine), allowing for the stepwise elongation of the peptide chain.[1][2]
-
StBu (S-tert-butylthio) Group : The StBu group protects the highly reactive thiol (-SH) on the cysteine side chain. This protection is crucial to prevent unwanted side reactions during synthesis. The StBu group is notably stable to the acidic conditions used for final peptide cleavage from the resin and also to the basic conditions used for Fmoc removal.[1] It is orthogonally removed using mild reducing agents, which enables the selective deprotection of the cysteine residue for subsequent disulfide bond formation or side-chain modification.[1]
Below is a two-dimensional representation of the this compound structure.
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for this compound and its corresponding L-enantiomer for comparative purposes.
| Property | This compound (D-Isomer) | Fmoc-L-Cys(StBu)-OH (L-Isomer) |
| CAS Number | 501326-55-2[3][4] | 73724-43-3[5] |
| Molecular Formula | C₂₂H₂₅NO₄S₂[3] | C₂₂H₂₅NO₄S₂ |
| Molecular Weight | 431.6 g/mol [3][6] | 431.57 g/mol [5] |
| Appearance | White to off-white powder[3][6] | White to off-white powder |
| Melting Point | 66-77 °C[3][6] | 73-77 °C |
| Optical Rotation | [α]²⁵/D = +85 ± 2° (c=1% in Ethyl Acetate)[3][6] | [α]²⁰/D = -83 ± 2° (c=1% in Ethyl Acetate) |
| Purity (HPLC) | ≥ 98%[3][6] | ≥ 95.0% |
| Storage Conditions | Sealed in dry, ≤ -4 °C[3][6] | 2-8 °C |
Experimental Protocols
The following protocols are standard methodologies for the use of Fmoc-Cys(StBu)-OH derivatives in solid-phase peptide synthesis (SPPS).
Coupling Protocol in Fmoc-SPPS
To minimize the risk of racemization, which can be a concern for cysteine derivatives, carbodiimide-based activation is recommended over methods that use excess base.
Workflow Diagram: Amino Acid Coupling
Methodology:
-
Resin Preparation : Swell the peptide-resin (with a deprotected N-terminal amine) in dimethylformamide (DMF) for 30 minutes.
-
Activation : In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading), Oxyma (4 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq.) in DMF.
-
Coupling : Add the activation mixture to the swelled resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Washing : After the coupling period, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM, 3-5 times) to remove excess reagents.
-
Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be required.
On-Resin Deprotection of the StBu Group
The StBu group is selectively removed using reducing agents, leaving other protecting groups intact. This protocol is performed on the fully assembled peptide while it is still attached to the solid support.
Methodology:
-
Resin Preparation : Swell the peptidyl-resin in DMF.
-
Deprotection Solution : Prepare a deprotection solution of 20% β-mercaptoethanol (v/v) and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Reaction : Treat the resin with the deprotection solution. Agitate the mixture for 2 hours at room temperature. Repeat the treatment with a fresh solution for another 2 hours to ensure complete removal.
-
Washing : Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove the cleavage reagents and byproducts. The resin now contains a peptide with a free cysteine thiol.
On-Resin Disulfide Bond Formation
Following StBu deprotection, a disulfide bond can be formed directly on the resin. This approach often minimizes intermolecular side reactions.
Methodology:
-
Resin Preparation : Start with the peptidyl-resin containing two deprotected cysteine residues (from protocol 3.2). Wash the resin with DMF.
-
Oxidation : Add a solution of N-Chlorosuccinimide (NCS, 2 equivalents per peptide) in DMF to the resin.
-
Reaction : Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Cleavage : The cyclized peptide can now be cleaved from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail. Note : Thiol-based scavengers (e.g., ethanedithiol) should not be used in the cleavage cocktail as they will reduce the newly formed disulfide bond. Triisopropylsilane (TIS) is a suitable substitute.
References
Properties of Fmoc-D-Cys(stbu)-OH in solid-phase peptide synthesis
An In-depth Technical Guide to the Properties and Application of Fmoc-D-Cys(StBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity synthesis of complex peptides. For cysteine residues, which are fundamental to the structural integrity and biological function of many peptides through the formation of disulfide bridges, the choice of the thiol protecting group is particularly critical.
This technical guide provides a comprehensive overview of Nα-Fmoc-S-tert-butylthio-D-cysteine (this compound), a key building block in Fmoc-based SPPS. The S-tert-butylthio (StBu) group offers a unique set of properties that enable orthogonal strategies for directed disulfide bond formation. We will explore its physicochemical properties, applications, potential side reactions, and detailed experimental protocols for its use, providing researchers with the necessary information for its successful incorporation into synthetic workflows.
Physicochemical Properties
This compound is a derivative of the non-proteinogenic D-cysteine, where the alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain thiol is protected by the reducible S-tert-butylthio (StBu) group.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅NO₄S₂ | [2][3] |
| Molecular Weight | 431.58 g/mol | [3] |
| CAS Number | 501326-55-2 | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 66 - 77 °C | [2] |
| Purity (Typical) | ≥ 98% (by HPLC) | [2] |
| Storage Temperature | 2 - 8°C | [4][5] |
| Solubility | Good solubility in polar aprotic solvents such as DMF and NMP | [6][7] |
(Note: The corresponding L-isomer, Fmoc-L-Cys(StBu)-OH, has a CAS Number of 73724-43-3, a molecular weight of 431.57 g/mol , and a reported optical activity of [α]20/D −83±2° in ethyl acetate.)[5][8]
Core Principles and Applications in SPPS
The primary advantage of the StBu protecting group lies in its unique cleavage condition, which confers orthogonality to the standard Fmoc/tBu SPPS strategy.[9]
-
Stability : The StBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for repetitive Nα-Fmoc deprotection.[1] It is also stable to the strong acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for final peptide cleavage from the resin and removal of acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), provided that thiol-based scavengers are omitted from the cleavage cocktail.[9]
-
Orthogonal Cleavage : The StBu group is selectively removed under mild reducing conditions. This allows the researcher to cleave the peptide from the solid support with all other protecting groups removed, purify the StBu-protected peptide, and then selectively deprotect the cysteine residue(s) in solution to facilitate controlled disulfide bond formation.[9] This is invaluable for synthesizing peptides with multiple, specific disulfide bridges.[10]
The typical workflow for utilizing this orthogonality is visualized below.
Caption: General workflow for SPPS using this compound.
Potential Side Reactions and Mitigation
The incorporation of any cysteine derivative requires careful consideration of potential side reactions.
-
Racemization : Cysteine residues are susceptible to racemization during base-mediated activation. While some reports suggest StBu is less prone to this than other groups, it remains a concern.[11] To minimize racemization, it is highly recommended to use carbodiimide-based activation methods (e.g., DIC/Oxyma or DIC/HOBt) under neutral or slightly acidic conditions, rather than aminium/uronium reagents (HBTU, HATU) that require a tertiary base like DIPEA.[12]
-
β-Elimination : Peptides with a C-terminal cysteine residue can undergo base-catalyzed elimination, particularly during prolonged piperidine treatments for Fmoc deprotection. This leads to the formation of a dehydroalanine intermediate, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct. Using more sterically hindered resins like 2-chlorotrityl can reduce this side reaction.
-
Premature Deprotection : During the final TFA cleavage step, if thiol-based scavengers such as ethanedithiol (EDT) are used, the StBu group will be reductively cleaved along with other protecting groups. To preserve the StBu group, non-thiol scavengers like triisopropylsilane (TIS) and water should be used.[13]
-
Incomplete Deprotection : Removal of the StBu group can sometimes be sluggish or sequence-dependent, requiring optimization of the reducing agent concentration and reaction time. The addition of a mild base like N-methylmorpholine (NMM) can facilitate on-resin deprotection with thiol reagents like β-mercaptoethanol.[1][14]
Comparative Analysis with Other Cys Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly when multiple disulfide bonds are required.
| Protecting Group | Cleavage Condition | Orthogonality & Use Case |
| S-tert-butylthio (StBu) | Mild reduction (DTT, TCEP, βME, phosphines) | Orthogonal to acid-labile (Trt, tBu) and oxidative (Acm) groups. Ideal for post-cleavage/purification disulfide formation.[9] |
| Trityl (Trt) | Acid (TFA) | Cleaved simultaneously with resin cleavage and other tBu-based groups. Most common for peptides requiring free thiols directly after cleavage. |
| Acetamidomethyl (Acm) | Iodine (I₂), Mercury(II) Acetate | Orthogonal to both acid-labile and reducible groups. Commonly used in combination with Trt or StBu for regioselective synthesis of two disulfide bonds.[15] |
| Tetrahydropyranyl (Thp) | Acid (TFA) | More stable to dilute acid than Trt. Reported to cause significantly less racemization than Trt, Acm, and StBu derivatives during coupling. |
Experimental Protocols
Caution : Always perform synthesis and cleavage procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.
Protocol 5.1: Coupling of this compound
This protocol minimizes racemization by using DIC/Oxyma activation. (0.1 mmol scale)
-
Resin Preparation : Swell the Fmoc-deprotected peptide-resin in DMF (5-10 mL) for at least 30 minutes. Drain the solvent.
-
Activation Solution : In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 172.6 mg), Oxyma Pure (4 eq., 0.4 mmol, 56.8 mg) in DMF (~2 mL).
-
Coupling : Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol, 62.5 µL) to the activation solution and immediately add the mixture to the resin.
-
Reaction : Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring : Perform a Kaiser test to confirm the completion of the coupling.[12] If the test is positive (blue beads), repeat the coupling step.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 5.2: On-Resin Deprotection of StBu Group
-
Resin Preparation : After synthesis, wash the peptide-resin with DMF (5x).
-
Deprotection Cocktail : Prepare a solution of 5% (v/v) β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Reaction : Add the deprotection cocktail to the resin and agitate at room temperature for 5-10 minutes.
-
Repeat : Drain the solution and repeat the treatment two more times.
-
Washing : Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the reducing agent and byproducts. The resin now contains a free thiol group ready for on-resin modification or disulfide bridging.
Protocol 5.3: Cleavage from Resin (Preserving StBu Group)
-
Resin Preparation : Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.[9]
-
Cleavage Cocktail : Freshly prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[9] Do not use thiol scavengers like EDT or DTT.
-
Cleavage : Add the cocktail to the dried resin (10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.[16][17]
-
Peptide Precipitation : Filter the resin and collect the filtrate into a 10-fold volume of cold diethyl ether. A white precipitate of the crude, StBu-protected peptide should form.[16]
-
Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the peptide under vacuum.
Protocol 5.4: Solution-Phase StBu Deprotection and Disulfide Formation
-
Purification : Purify the crude StBu-protected peptide by RP-HPLC.
-
Deprotection : Dissolve the purified peptide in a suitable buffer (e.g., ammonium bicarbonate buffer, pH 7.8-8.2). Add a 10-50 fold molar excess of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[9]
-
Reaction : Let the reaction proceed at room temperature for 4-12 hours, monitoring by HPLC to confirm the removal of the StBu group.
-
Disulfide Formation (Air Oxidation) : Once deprotection is complete, dilute the reaction mixture significantly with buffer (to <0.1 mg/mL) to favor intramolecular cyclization over dimerization. Stir the solution vigorously, open to the air, for 12-24 hours. Monitor the formation of the cyclized product by HPLC.
-
Final Purification : Once the oxidation is complete, acidify the solution with a small amount of TFA and purify the final cyclized peptide by RP-HPLC.
Visualization of Orthogonal Synthesis Strategy
The power of this compound is best demonstrated in strategies requiring regioselective disulfide bond formation. The diagram below illustrates a workflow for creating a peptide with two specific disulfide bridges using an orthogonal pair of Cys(StBu) and Cys(Acm) protecting groups.
Caption: Orthogonal strategy using Cys(StBu) and Cys(Acm).
Conclusion
This compound is an indispensable tool for advanced solid-phase peptide synthesis. Its stability to standard SPPS conditions combined with its selective removal via mild reduction provides the orthogonality required for the controlled and regioselective formation of disulfide bonds. While challenges such as racemization and incomplete deprotection exist, they can be effectively managed through optimized coupling and cleavage protocols as outlined in this guide. By understanding its properties and applying the appropriate methodologies, researchers can confidently leverage this compound to synthesize complex and structurally defined cysteine-rich peptides for therapeutic and research applications.
References
- 1. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. FMOC-CYS(STBU)-OH | 73724-43-3 [chemicalbook.com]
- 5. Fmoc-Cys(StBu)-OH = 95.0 HPLC 73724-43-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Cys(StBu)-OH = 95.0 HPLC 73724-43-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mesalabs.com [mesalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Fmoc-D-Cys(Stbu)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα-Fmoc-S-(tert-butylthio)-D-cysteine, or Fmoc-D-Cys(Stbu)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). Its unique properties make it an invaluable tool for the synthesis of complex peptides, particularly those requiring the controlled formation of disulfide bridges, which are essential for the structural integrity and biological function of many therapeutic peptides and proteins.[1][2]
Physicochemical Properties and Commercial Availability
This compound is a white to off-white powder utilized in Fmoc-based peptide synthesis.[3] The tert-butylthio (Stbu) protecting group on the cysteine's thiol side chain provides robust stability against the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from most resins.[4] This stability is crucial for preventing unwanted side reactions and ensuring the integrity of the target peptide.[1][4]
Several key manufacturers and suppliers provide this compound, ensuring its availability for research and development. The table below summarizes key quantitative data from prominent suppliers.
| Property | Bachem / Fisher Scientific | Sigma-Aldrich (Merck) | Aladdin Scientific |
| CAS Number | 501326-55-2[5][6] | 73724-43-3 (L-form)[7][8][9] | 501326-55-2[6] |
| Molecular Formula | C₂₂H₂₅NO₄S₂[5][6] | C₂₂H₂₅NO₄S₂[7][8][9] | C₂₂H₂₅NO₄S₂[6] |
| Molecular Weight | 431.58 g/mol [5][10] | 431.57 g/mol [7][8] | 431.57 g/mol [6] |
| Purity (Assay) | Data available upon request | ≥95.0% (HPLC)[7][8][9] | ≥95%[6] |
| Appearance | White to off-white powder | Not specified | Not specified |
| Storage Temperature | Data available upon request | 2-8°C[7][8][9] | Not specified |
Note: The L-form (CAS 73724-43-3) is more commonly cited in general literature, but the D-form (CAS 501326-55-2) is available from specialized suppliers. Properties are analogous.
Core Applications and Methodological Overview
The primary application of this compound is the incorporation of a protected D-cysteine residue into a peptide sequence during Fmoc/tBu solid-phase peptide synthesis.[4] The Stbu group's stability allows for the full peptide chain to be assembled without compromising the thiol. The key advantage is its selective removal post-synthesis, enabling controlled disulfide bond formation.[2] This is achieved through mild reduction, typically using a thiol-based reagent like β-mercaptoethanol (βME) or dithiothreitol (DTT), which cleaves the S-S bond of the protecting group, liberating the cysteine's sulfhydryl group for subsequent oxidation.[11]
Key Methodological Visualizations
The following diagrams illustrate the chemical structure and its application in the SPPS workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fmoc-Cys(StBu)-OH ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fmoc-Cys(StBu)-OH ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-D-Cys(StBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-S-tert-butylthio-D-cysteine, commonly referred to as Fmoc-D-Cys(StBu)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability and specific structural features. This document covers its chemical properties, detailed experimental protocols for its use, and its strategic importance in the development of therapeutic peptides.
Core Compound Data
The physical and chemical properties of this compound are summarized below, providing essential data for its application in a laboratory setting.
| Property | Value |
| CAS Number | 501326-55-2 |
| Molecular Weight | 431.58 g/mol |
| Molecular Formula | C₂₂H₂₅NO₄S₂ |
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the non-proteinogenic D-cysteine amino acid. In peptide synthesis, it serves two primary purposes. First, the incorporation of a D-amino acid, such as D-cysteine, can significantly enhance the resulting peptide's resistance to proteolytic degradation by endogenous enzymes, which typically target L-amino acids.[1][2] This increased stability is a highly desirable trait for therapeutic peptides, as it can prolong their in-vivo half-life and improve their efficacy.[1]
Second, the cysteine side chain's sulfhydryl group is protected by a tert-butylthio (StBu) group. This protecting group is critical for preventing unwanted side reactions, such as oxidation, during the iterative steps of peptide synthesis.[3] The StBu group exhibits excellent stability under the basic conditions required for the removal of the N-α-Fmoc protecting group (typically with piperidine) and is also stable to the strong acidic conditions (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from the solid support resin.[4] This orthogonality is a key advantage, allowing for the purification of the fully assembled, side-chain protected peptide before the selective removal of the StBu group to facilitate controlled disulfide bond formation.[3][5]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the standard steps for incorporating this compound into a growing peptide chain on a solid support, such as a Rink Amide resin.[5][6]
a. Resin Swelling:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes before initiating the synthesis.[5]
b. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 5-10 minutes, drain the solution, and repeat the treatment once more.[5]
-
Wash the resin thoroughly with DMF to remove residual piperidine.[6]
c. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and an additive like Oxyma Pure (3-5 equivalents each) in DMF.[5][6]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5] The completion of the reaction can be monitored using a qualitative ninhydrin test.
-
Wash the resin thoroughly with DMF.
d. Iteration:
-
Repeat steps (b) and (c) for each subsequent amino acid in the desired peptide sequence.[5]
e. Final Cleavage from Resin:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.[6]
-
Treat the resin with a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5][6] The StBu group will remain intact under these conditions.[5]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]
-
Precipitate the cleaved peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Deprotection of the S-tert-butylthio (StBu) Group
The removal of the StBu group is achieved under mild reducing conditions, which is performed after the peptide has been cleaved from the resin and purified.[3][7] This step unmasks the cysteine's sulfhydryl group, enabling disulfide bond formation.
-
Dissolve the purified, StBu-protected peptide in a suitable solvent, such as DMF or an aqueous buffer.[5]
-
Add a reducing agent, such as dithiothreitol (DTT) (e.g., 10-20 equivalents) or tris(2-carboxyethyl)phosphine (TCEP).[3][5][7]
-
If using DTT, the addition of a mild base like N-methylmorpholine (NMM) can facilitate the reaction.[5]
-
Monitor the progress of the deprotection reaction by RP-HPLC.
-
Once the reaction is complete, the deprotected peptide can be purified again by RP-HPLC before proceeding to disulfide bond formation.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the application of this compound in peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Chemical pathway for the deprotection of the StBu group and subsequent disulfide bond formation.
References
A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-D-Cys(Stbu)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-D-S-(tert-butylthio)-cysteine (Fmoc-D-Cys(Stbu)-OH) in N,N-Dimethylformamide (DMF), a critical solvent in solid-phase peptide synthesis (SPPS). A thorough understanding of these parameters is essential for optimizing peptide synthesis protocols, ensuring the quality and purity of the final product, and minimizing potential side reactions.
Executive Summary
This compound is a key building block in the synthesis of peptides containing D-cysteine, offering a robust side-chain protection strategy. Its solubility and stability in DMF are paramount for efficient coupling reactions and the overall success of peptide synthesis. This document outlines the key physicochemical properties, provides detailed experimental protocols for solubility and stability assessment, and discusses potential degradation pathways. While specific quantitative solubility data is not extensively published, this guide consolidates general principles and best practices for handling this important reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₄S₂[1] |
| Molecular Weight | 431.57 g/mol [1] |
| Appearance | White to off-white powder |
| CAS Number | 501326-55-2[1] |
| Storage Conditions | -20°C, desiccated |
Solubility in DMF
The solubility of Fmoc-protected amino acids in DMF is a critical factor for successful peptide synthesis.[2] Generally, Fmoc-amino acids, including cysteine derivatives, exhibit good solubility in polar aprotic solvents like DMF.[3][4] However, factors such as the specific amino acid side chain, protecting groups, solvent purity, and temperature can significantly influence solubility.[4]
Qualitative Solubility
This compound is considered to be soluble in DMF, the most commonly used solvent in Fmoc-based SPPS due to its excellent solvating properties for both the resin and protected amino acids.[3]
Quantitative Solubility Data
While precise, publicly available quantitative solubility data for this compound in DMF is limited, Table 2 provides an illustrative summary of expected solubility ranges based on similar Fmoc-amino acids. It is important to note that these values should be determined empirically for specific applications.
| Temperature (°C) | Expected Solubility in DMF (mg/mL) | Expected Molar Concentration (M) | Notes |
| 25 | 50 - 100 | 0.12 - 0.23 | Solubility can be enhanced with vortexing or brief sonication. |
| 37 | > 100 | > 0.23 | Gentle warming can significantly increase solubility, but prolonged heating should be avoided to prevent degradation.[4] |
Experimental Protocol for Solubility Determination
The following protocol outlines a method to empirically determine the solubility of this compound in DMF.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 150 mg) into a clean, dry vial.
-
Solvent Addition: Add a precise volume of high-purity DMF (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Supernatant Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Quantification: Analyze the diluted sample by a validated analytical method, such as RP-HPLC, to determine the concentration of dissolved this compound. A standard curve of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.
Caption: Workflow for determining the solubility of this compound.
Stability in DMF
The stability of this compound in DMF is crucial for preventing the formation of impurities that can be incorporated into the growing peptide chain. The primary concerns are the stability of the Fmoc protecting group and the S-StBu group, as well as the integrity of the amino acid itself.
Stability of Protecting Groups
-
Fmoc Group: The Fmoc group is known to be labile to basic conditions.[5] DMF can degrade over time to produce small amounts of dimethylamine, which can lead to premature deprotection of the Fmoc group.[6] Therefore, it is recommended to use high-purity, amine-free DMF for preparing solutions of this compound.
-
S-StBu Group: The S-tert-butylthio (StBu) protecting group is highly stable under both the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin.[7][8] This robustness makes it a reliable choice for cysteine protection in SPPS.
Potential Degradation Pathways
Potential degradation in a DMF solution can occur through several mechanisms, particularly with prolonged storage or exposure to elevated temperatures.
References
The S-tert-butyl (StBu) Thioether: A Robust Protecting Group for Cysteine in Peptide and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex therapeutic molecules. For the sulfhydryl side chain of cysteine, a highly reactive and crucial amino acid, the choice of an appropriate protecting group is paramount to prevent unwanted side reactions and ensure the desired final product. Among the arsenal of available options, the S-tert-butyl (StBu) group has established itself as a reliable and versatile tool. This technical guide provides a comprehensive overview of the role of the StBu protecting group in cysteine derivatives, its chemical properties, applications, and detailed methodologies for its use.
Core Properties of the S-tert-butyl Protecting Group
The S-tert-butyl group is a disulfide-based protecting group for the thiol functionality of cysteine. Its primary appeal lies in its remarkable stability across a wide range of conditions encountered during solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu strategy.[1][2]
Key Characteristics:
-
Stability: The StBu group exhibits excellent stability under both the basic conditions required for Fmoc-group deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid).[2] This robustness minimizes the risk of premature deprotection and subsequent side reactions, such as oxidation or alkylation of the free thiol.[2]
-
Orthogonality: The StBu group is orthogonal to many other commonly used protecting groups in peptide synthesis, including the acid-labile trityl (Trt) and the oxidatively cleaved acetamidomethyl (Acm) groups.[3] This orthogonality is a critical feature for the synthesis of complex peptides containing multiple disulfide bonds, as it allows for the selective deprotection of specific cysteine residues to control disulfide bridge formation.[3]
-
Cleavage: The StBu group is cleaved under mild reducing conditions, which preserves the integrity of the peptide backbone and other side-chain protecting groups.[3] Common reagents for StBu removal include thiols like dithiothreitol (DTT) and β-mercaptoethanol, as well as phosphines such as tris(2-carboxyethyl)phosphine (TCEP).[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the StBu protecting group.
Table 1: Stability of Cysteine Protecting Groups under SPPS Conditions
| Protecting Group | Stability to 20% Piperidine/DMF | Stability to TFA | Cleavage Conditions |
| S-tert-butyl (StBu) | Stable [2] | Stable [3] | Reducing agents (DTT, TCEP, β-mercaptoethanol) [3] |
| Trityl (Trt) | Stable | Labile | 95% TFA with scavengers |
| Acetamidomethyl (Acm) | Stable | Stable | Iodine, Hg(OAc)₂, AgOTf |
| Tetrahydropyranyl (THP) | Stable | Labile | TFA (during final cleavage) |
Table 2: Comparison of Racemization during Coupling
| Fmoc-Cys Derivative | Racemization (%) |
| Fmoc-Cys(Thp)-OH | 0.74[3] |
| Fmoc-Cys(Trt)-OH | 3.3[3] |
| Fmoc-Cys(StBu)-OH | Higher than THP [3] |
Note: While a specific percentage for StBu was not found in the immediate search results, it is generally acknowledged to have a higher propensity for racemization compared to the THP group.
Experimental Protocols
Introduction of the S-tert-butyl Protecting Group (Synthesis of Fmoc-Cys(StBu)-OH)
While detailed, step-by-step synthesis protocols for Fmoc-Cys(StBu)-OH from basic starting materials are extensive and proprietary to chemical suppliers, the general principle involves the reaction of a protected cysteine derivative with a tert-butylthiolating agent. A common method involves the reaction of Fmoc-Cys-OH with N-tert-butyl-N-chlorosulfenyl-carbamate.
On-Resin Deprotection of the S-tert-butyl Group
This protocol is suitable for the selective deprotection of the StBu group while the peptide remains attached to the solid support, enabling on-resin modifications like disulfide bond formation.
Reagents:
-
Peptidyl-resin containing a Cys(StBu) residue
-
Deprotection solution: 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in dimethylformamide (DMF)[4]
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with the deprotection solution. The reaction time can vary depending on the peptide sequence and may require monitoring by HPLC. Some sources suggest that this process can be sluggish, sometimes requiring hours to days for completion.[5]
-
Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.
-
The resin-bound peptide with a free cysteine thiol is now ready for subsequent reactions.
In-Solution Deprotection of the S-tert-butyl Group
This protocol is performed after the peptide has been cleaved from the resin and purified.
Reagents:
-
Purified StBu-protected peptide
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Suitable buffer (e.g., ammonium acetate or phosphate buffer, pH 7-8)
-
Organic co-solvent if needed for solubility (e.g., acetonitrile)
Procedure:
-
Dissolve the StBu-protected peptide in the chosen buffer. An organic co-solvent may be added to aid solubility.
-
Add a 10-50 fold molar excess of the reducing agent (DTT or TCEP) to the peptide solution.[6]
-
Incubate the reaction mixture at room temperature. The reaction progress should be monitored by reverse-phase HPLC (RP-HPLC).
-
Upon completion, the deprotected peptide can be purified by RP-HPLC to remove the excess reducing agent and the cleaved protecting group.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the chemical structures and workflows associated with the use of the StBu protecting group.
Applications in Drug Development
The unique properties of the StBu protecting group have made it instrumental in the synthesis of several complex peptide therapeutics. Its stability and orthogonal removal allow for the precise construction of peptides with multiple disulfide bridges, which are often crucial for their biological activity and structural integrity.
Notable examples include the synthesis of:
-
Linaclotide: A 14-amino acid peptide agonist of guanylate cyclase-C used for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation. The synthesis of this complex peptide, which contains three disulfide bonds, relies on a strategy involving StBu-protected cysteine residues.[7]
-
Conotoxins: A large family of neurotoxic peptides isolated from the venom of marine cone snails. These peptides are rich in disulfide bonds, and their synthesis often employs orthogonal protection strategies where StBu plays a key role.[7]
Conclusion
The S-tert-butyl protecting group is a robust and reliable tool for the protection of the cysteine thiol group in peptide synthesis and drug development. Its high stability under both acidic and basic conditions, coupled with its selective removal under mild reducing conditions, provides a powerful orthogonal strategy for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. While challenges such as slower deprotection kinetics exist in some cases, the predictability and reliability of the StBu group ensure its continued importance in the repertoire of peptide chemists. A thorough understanding of its properties and the availability of optimized protocols for its use are essential for leveraging its full potential in the creation of novel and effective peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protecting Group Chemistry in SPPS
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the dominant choice for the temporary protection of the α-amino group of amino acids. Its popularity stems from its unique lability under mild basic conditions, which contrasts with the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group. This key feature forms the basis of the Fmoc/tBu orthogonal protection strategy, allowing for the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][2] This in-depth technical guide explores the core principles of Fmoc chemistry in SPPS, providing detailed experimental protocols, quantitative data, and visual representations of the key processes involved.
Core Principles of Fmoc Chemistry in SPPS
Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support.[3] The Fmoc group plays a pivotal role in this cycle by preventing unwanted reactions at the N-terminus of the growing peptide chain.
The advantages of the Fmoc strategy are numerous:
-
Mild Deprotection Conditions: The use of a weak base, typically piperidine, for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and the resin linker.[2][4]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), allowing for selective deprotection and chain elongation without premature cleavage of side-chain protection.[]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance around 300 nm, which can be used for real-time, quantitative monitoring of the deprotection step.[1][2]
-
Automation-Friendly: The mild reaction conditions and the ability to monitor the reaction progress have made Fmoc-SPPS highly amenable to automation.[3][6]
The Fmoc-SPPS Cycle
The synthesis of a peptide using Fmoc chemistry follows a repeated cycle of three main steps: deprotection, washing, and coupling.
Caption: A generalized workflow of a single Fmoc-SPPS cycle.
The Chemistry of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This is followed by a β-elimination that releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The secondary amine then acts as a scavenger, reacting with the DBF to form a stable adduct.[7][8]
Caption: Mechanism of Fmoc deprotection by piperidine.[1]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for reagents and expected outcomes.
Table 1: Common Reagents and Conditions in Fmoc-SPPS
| Step | Reagent | Concentration / Equivalents | Purpose |
| Resin Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | ~10 mL per gram of resin | Prepares the resin for synthesis by expanding the polymer matrix. |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Removes the Nα-Fmoc protecting group.[1] |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | Building block for the peptide chain.[1] |
| Coupling Reagent | HATU or HBTU | 2.9-4.5 equivalents (HATU), 3-5 equivalents (HBTU) | Activates the carboxylic acid of the incoming amino acid.[9] |
| Base | Diisopropylethylamine (DIPEA) | 6-10 equivalents | Facilitates the activation of the amino acid and the coupling reaction.[9] |
| Final Cleavage (Standard) | TFA/TIS/Water | 95:2.5:2.5 (v/v/v) | Cleaves the peptide from the resin and removes side-chain protecting groups for peptides without sensitive residues.[10] |
| Final Cleavage (for Sensitive Residues) | Reagent K (TFA/water/phenol/thioanisole/EDT) | 82.5:5:5:5:2.5 (v/v/v/v/v) | Protects sensitive amino acids like Cys, Met, and Trp from side reactions during cleavage. |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Fmoc Deprotection Time | 5-10 minutes (initial), 10-20 minutes (second) | >99% completion | Can be monitored by UV absorbance of the DBF-piperidine adduct.[1] |
| Coupling Reaction Time | 1-4 hours | >99% | Can be monitored by a colorimetric test (e.g., Kaiser test).[9] |
| Single-Step Coupling Efficiency | >99% | Influenced by amino acid steric hindrance and peptide aggregation.[11] | |
| Overall Theoretical Yield of a 20-mer Peptide | ~81.8% (at 99% efficiency per step) | Highly dependent on the efficiency of each cycle.[11] |
Experimental Protocols
The following are detailed methodologies for the key steps in Fmoc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.
-
Add a suitable solvent such as DMF or DCM (approximately 10 mL per gram of resin).[9]
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[9]
-
Drain the solvent from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]
-
Agitate the mixture for an initial 3-5 minutes.[9]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[9]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[9]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[9]
-
Monitor the progress of the coupling reaction (e.g., using the Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.[9]
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups. A common cocktail for peptides without sensitive residues is a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[10] For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) is often used.[9]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[9]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
Despite its advantages, Fmoc chemistry is not without potential side reactions that can impact the purity and yield of the final peptide.
-
Aspartimide Formation: This is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, and is catalyzed by the basic conditions of the Fmoc-deprotection step.[12]
-
Mitigation: Adding an acidic additive like HOBt or Oxyma to the deprotection solution can suppress aspartimide formation. Using sterically hindered protecting groups on the Asp side chain can also be effective.[12]
-
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[13]
-
Mitigation: Using 2-chlorotrityl chloride resin, which provides steric hindrance, can inhibit this side reaction.[13]
-
-
Racemization: Cysteine and Histidine are particularly susceptible to racemization during activation and coupling.[14]
-
Mitigation: Careful selection of coupling reagents (e.g., using pre-formed symmetrical anhydrides or OPfp esters) and avoiding prolonged pre-activation times are crucial.
-
Caption: A logical flowchart for troubleshooting common issues in Fmoc SPPS.
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1] A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of potential side reactions are essential for researchers, scientists, and drug development professionals to successfully leverage the power of Fmoc-SPPS in their endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount to achieving the desired biological activity and therapeutic efficacy. This endeavor hinges on the strategic use of protected amino acids, which serve as the fundamental building blocks in this elegant chemical process. This in-depth technical guide provides a comprehensive exploration of the core principles of amino acid protection, detailing the most prevalent protection strategies, their associated experimental protocols, and the quantitative data that informs their selection and application.
The Principle of Orthogonal Protection: A Foundation of Modern Peptide Synthesis
The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the concept of orthogonal protection . This strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled elongation of the peptide chain without inducing unwanted side reactions.[1] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.
This multi-layered protection scheme provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications.[1]
Core Strategies in Solid-Phase Peptide Synthesis: Fmoc/tBu vs. Boc/Bzl
Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-Butoxycarbonyl/benzyl (Boc/Bzl) approaches. The fundamental difference lies in the lability of the Nα-protecting group.
The Fmoc/tBu Strategy
The Fmoc/tBu strategy is a fully orthogonal system, where the base-labile Fmoc group is removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups. This approach has become the most widely used methodology due to its milder reaction conditions.
Key Features:
-
Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and Boc.
-
Final Cleavage: Mild acid conditions, typically using a trifluoroacetic acid (TFA)-based cocktail.
The Boc/Bzl Strategy
A classic approach, the Boc/Bzl strategy relies on graded acid lability.
Key Features:
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.
-
Final Cleavage: Harsh strong acid conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data Presentation
The success of peptide synthesis is often measured by the yield and purity of the final product. The choice of protecting group strategy and coupling reagents significantly impacts these outcomes.
Comparison of Crude Peptide Purity with Different Coupling Reagents
The following table summarizes the performance of various coupling reagents in terms of crude peptide purity for the synthesis of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2).
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | 83.63[2] |
| HBTU | 81.33[2] |
| COMU | 79.00[2] |
| DIC/Oxyma | Not specified |
| PyBOP | Not specified |
Note: Data is adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[2] Direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.
Comparison of Fmoc vs. Boc Strategies
While direct quantitative comparisons for the same peptide are not always available, general trends can be observed.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Typical Crude Purity | Generally higher due to milder deprotection steps.[2] | Can be advantageous for hydrophobic sequences prone to aggregation.[] |
| Overall Yield | Highly dependent on coupling efficiency, typically >99% per step. | Can provide superior results for long or difficult sequences with in situ neutralization. |
| Side Reactions | Minimized due to milder conditions.[2] | Harsher acidic conditions can lead to more side reactions. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and successful peptide synthesis.
Synthesis of N-Fmoc Protected Amino Acids
Materials:
-
Amino acid
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Continue stirring at room temperature for 4-24 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the Fmoc-amino acid into ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Synthesis of N-Boc Protected Amino Acids
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.[4]
-
Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.[4]
-
Cool the reaction mixture to 0°C in an ice bath.[4]
-
Add di-tert-butyl dicarbonate portion-wise while stirring.[4]
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.[4]
-
Concentrate the reaction mixture to remove the organic solvent.[4]
-
Cool the aqueous solution and acidify to a pH of 2-3 with 1M HCl.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[4]
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.[5]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes.[5]
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times).[5]
3. Amino Acid Coupling (e.g., using HBTU/DIEA):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add diisopropylethylamine (DIEA) (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
4. Washing:
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.[5]
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5).[5]
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[6]
-
Precipitate the peptide in cold diethyl ether.[6]
Standard Boc Solid-Phase Peptide Synthesis Cycle
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.
-
Drain and add fresh TFA/DCM solution and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM, Isopropanol (IPA), and then DCM again.
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt with a 5-10% solution of DIEA in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM.
4. Amino Acid Coupling (e.g., using HBTU):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and a coupling agent like HBTU in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 eq.) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
5. Washing:
-
Wash the resin with DMF and DCM.
6. Repeat:
-
Repeat steps 2-5 for each amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol).
Side-Chain Protection of Trifunctional Amino Acids
The selection of appropriate side-chain protecting groups is critical to prevent unwanted reactions. The following table provides an overview of commonly used protecting groups for various amino acids in both Fmoc and Boc strategies.
| Amino Acid | Functional Group | Fmoc Strategy Protecting Group(s) | Boc Strategy Protecting Group(s) |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Tos (tosyl), NO2 (nitro)[7] |
| Aspartic Acid (Asp) | Carboxyl | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) |
| Cysteine (Cys) | Thiol | Trt (trityl), Acm (acetamidomethyl), tBu (tert-butyl) | 4-MeBzl (4-methylbenzyl), Acm (acetamidomethyl) |
| Glutamic Acid (Glu) | Carboxyl | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) |
| Histidine (His) | Imidazole | Trt (trityl), Boc (tert-butyloxycarbonyl) | Dnp (2,4-dinitrophenyl), Tos (tosyl), Bom (benzyloxymethyl)[7] |
| Lysine (Lys) | Amino | Boc (tert-butyloxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | Bzl (benzyl ether)[7] |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | Bzl (benzyl ether)[7] |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | For (formyl)[7] |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) | 2-Br-Z (2-bromobenzyloxycarbonyl), Bzl (benzyl ether) |
Conclusion
The strategic use of protected amino acids is the bedrock of modern peptide synthesis. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the careful selection of side-chain protecting groups and coupling reagents, dictates the efficiency, purity, and ultimately the success of synthesizing a target peptide. This guide provides the fundamental knowledge and practical protocols to empower researchers, scientists, and drug development professionals in this critical field of chemical biology and therapeutic development. A thorough understanding of these principles and techniques is essential for the continued advancement of peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to Fmoc-D-Cys(StBu)-OH for Peptide Chemistry
For researchers, scientists, and drug development professionals venturing into peptide chemistry, the strategic selection of protected amino acids is paramount for successful synthesis. This guide provides a comprehensive overview of Fmoc-D-Cys(StBu)-OH, a crucial building block for the incorporation of D-cysteine residues in solid-phase peptide synthesis (SPPS). Its unique properties make it particularly valuable for the synthesis of complex peptides and those requiring controlled disulfide bond formation.
Core Concepts and Applications
This compound is a derivative of the amino acid D-cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl side chain is protected by a tert-butylthio (StBu) group.[1] The Fmoc group is a base-labile protecting group, making it ideal for SPPS using the Fmoc/tBu strategy.[2] The StBu group, on the other hand, is stable to the basic conditions used for Fmoc group removal and also stable to the final trifluoroacetic acid (TFA) cleavage from the resin.[3][4] This orthogonality allows for the synthesis and purification of a fully protected peptide, with the subsequent selective deprotection of the cysteine residue to form disulfide bonds.[1][4]
The primary application of this compound lies in its ability to facilitate the controlled formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins.[1] The StBu protecting group can be selectively removed under mild reducing conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), after the peptide has been synthesized and purified.[1][5] This allows for precise control over which cysteine residues form disulfide bonds, a crucial aspect in the synthesis of peptides with multiple disulfide bridges.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₂₂H₂₅NO₄S₂ |
| Molecular Weight | 431.57 g/mol [6] |
| Appearance | White to off-white powder |
| Melting Point | 73-77 °C[6] |
| Optical Activity ([α]20/D) | -83±2°, c = 1% in ethyl acetate[6] |
| Purity (HPLC) | ≥95.0%[6] |
| Solubility | Soluble in DMF, DCM |
| Storage Temperature | 2-8°C[6] |
| CAS Number | 73724-43-3[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in solid-phase peptide synthesis.
This protocol outlines the general steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or alternatives like HBTU/HOBt with DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[4]
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally methanol or ether, and dry it under vacuum.
This protocol describes the cleavage of the synthesized peptide from the solid support while keeping the StBu protecting group intact.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[4]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
This protocol details the removal of the S-tert-butylthio protecting group from the purified peptide to yield the free sulfhydryl group.
Materials:
-
Purified StBu-protected peptide
-
Degassed buffer (e.g., 0.1 M Tris, pH 8)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the purified, StBu-protected peptide in a suitable degassed buffer.
-
Add a 10-20 fold molar excess of DTT or TCEP to the peptide solution.[4][5]
-
If using DTT, a mild base such as N-methylmorpholine (NMM) can be added to facilitate the reaction.[4]
-
Incubate the reaction mixture at room temperature, monitoring the progress by RP-HPLC. The reaction is typically complete within a few hours.
-
Once the deprotection is complete, the peptide with the free thiol can be purified by RP-HPLC.
Visualizing Key Processes
To further aid in the understanding of the workflows involving this compound, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-protected amino acids.
Caption: Pathway for StBu group deprotection and subsequent disulfide bond formation.
References
An In-Depth Technical Guide to the Safe Handling of Fmoc-D-Cys(stbu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Fmoc-D-Cys(stbu)-OH, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this sensitive compound.
Compound Identification and Properties
This compound, with the IUPAC name Nα-(9-Fluorenylmethoxycarbonyl)-S-(tert-butylthio)-D-cysteine, is a protected amino acid derivative essential for the controlled synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the S-tert-butylthio (StBu) group protects the cysteine thiol moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 501326-55-2 | [2][3] |
| Molecular Formula | C22H25NO4S2 | [2][3] |
| Molecular Weight | 431.57 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 73-77 °C | [5] |
| Optical Activity | [α]20/D +83±2°, c = 1% in ethyl acetate (for D-isomer) | |
| Storage Temperature | 2-8°C | [5][6] |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
Hazard Identification and Safety Precautions
Table 2: Hazard and Precautionary Statements
| Hazard | Statement | GHS Classification | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | Warning | |
| Eye Irritation | H319: Causes serious eye irritation. | Warning |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the powder outside of a fume hood to avoid inhalation of dust particles.
-
Body Protection: A laboratory coat and appropriate footwear.
Handling and Storage Procedures
Proper handling and storage are vital to maintain the quality and stability of this compound and to ensure a safe laboratory environment.
Handling
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoiding Contamination: Use clean, dry spatulas and glassware to prevent contamination.
-
Static Discharge: Take precautionary measures against static discharge when handling the powder.
-
Stability: The S-tert-butylthio (StBu) protecting group is stable under both the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin.
Storage
-
Temperature: Store in a tightly sealed container at 2-8°C.[5][6]
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Incompatibilities: Keep away from strong oxidizing agents.
Experimental Protocols for Safe Handling
Weighing and Transferring
-
Ensure all required PPE is correctly worn before handling the container.
-
Perform weighing and transferring of the solid compound inside a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use a clean, dry spatula for transferring the powder.
-
Promptly and securely close the container after use to minimize exposure to air and moisture.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Alert the appropriate laboratory safety personnel or emergency response team.
-
Ensure adequate ventilation before cleanup begins.
-
Follow institutional procedures for large chemical spills.
-
First Aid Measures
In case of exposure, follow these first aid guidelines. Seek medical attention if symptoms persist.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.
Disposal Considerations
All waste containing this compound, including unused product and contaminated materials, should be treated as hazardous chemical waste.
Waste Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization:
-
Solid Waste: Collect unused solid and contaminated disposables (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled container for liquid chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for this compound are not widely available. In the absence of specific data, it is prudent to handle this compound as potentially harmful to the environment and to prevent its release into soil, water, or the atmosphere. All handling and disposal procedures should be designed to minimize environmental exposure.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most recent SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Utilization of Fmoc-D-Cys(StBu)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Fmoc-D-Cys(StBu)-OH in manual Solid-Phase Peptide Synthesis (SPPS). The protocol details the necessary steps from resin preparation to final peptide cleavage and side-chain deprotection, ensuring optimal yield and purity. The S-tert-butylthio (StBu) protecting group offers the advantage of being stable under the acidic conditions of final peptide cleavage, providing an orthogonal protection strategy for complex peptide synthesis and selective disulfide bond formation.[1]
Data Presentation: Quantitative Overview of Manual SPPS Protocol
The following table summarizes the typical quantities, concentrations, and reaction times for a standard manual SPPS protocol utilizing this compound on a 0.1 mmol scale.
| Step | Reagent/Solvent | Typical Equivalents (relative to resin loading) | Concentration/Volume | Duration |
| Resin Swelling | N,N-Dimethylformamide (DMF) | N/A | 10 mL / g of resin | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 10 mL / g of resin | 2 x 5-10 min |
| Amino Acid Coupling | This compound | 3 - 5 eq. | Dissolved in DMF | 1-2 hours |
| N,N'-Diisopropylcarbodiimide (DIC) | 3 - 5 eq. | ~0.5 M in DMF | 1-2 hours | |
| Oxyma Pure | 3 - 5 eq. | ~0.5 M in DMF | 1-2 hours | |
| Capping (Optional) | Acetic Anhydride / DIPEA / DMF | 10 eq. / 10 eq. | 1:1:8 mixture | 2 x 15 min |
| Final Cleavage | TFA / TIS / H₂O | N/A | 95 : 2.5 : 2.5 (v/v/v) | 2-3 hours |
| StBu Deprotection (On-Resin) | 20% β-mercaptoethanol in DMF with 0.1 M NMM | N/A | 10 mL / g of resin | 2 x 2 hours |
| StBu Deprotection (In-Solution) | Dithiothreitol (DTT) | 10 - 20 eq. | 1-10 mM in buffer | 10-30 min |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amide) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell for 1-2 hours at room temperature with gentle agitation.[2]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.[1]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
To minimize the risk of racemization, which can be a concern with cysteine derivatives, the use of a carbodiimide-based activation method such as DIC/Oxyma is recommended over base-mediated methods.
-
In a separate vessel, dissolve this compound (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive (dark blue beads), the coupling step should be repeated.[3]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Capping (Optional)
If the Kaiser test indicates incomplete coupling after a repeated coupling step, any unreacted free amines should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride, diisopropylethylamine (DIPEA), and DMF in a 1:1:8 ratio.
-
Add the capping solution to the resin and agitate for 15 minutes.
-
Drain the solution and repeat the capping step once more.
-
Wash the resin thoroughly with DMF.
On-Resin StBu Group Deprotection (for selective disulfide bond formation)
The StBu group is orthogonal to the Fmoc and many common side-chain protecting groups, allowing for its selective removal on the resin.
-
Wash the peptide-resin with DMF.
-
Prepare a solution of 20% β-mercaptoethanol in DMF, buffered with 0.1 M N-methylmorpholine (NMM).[4]
-
Add the solution to the resin and agitate for 2 hours.
-
Drain the solution and repeat the treatment for another 2 hours to ensure complete removal of the StBu group.[4]
-
Wash the resin thoroughly with DMF and then with Dichloromethane (DCM) before proceeding with subsequent steps, such as on-resin disulfide bond formation.
Final Cleavage from Resin
The StBu group is stable to standard TFA cleavage conditions, meaning the peptide will be cleaved with the StBu group intact if not previously removed.[1]
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio. TIS is used as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Post-Cleavage StBu Group Deprotection (In-Solution)
-
Dissolve the purified, StBu-protected peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).[3]
-
Add a solution of Dithiothreitol (DTT) to a final concentration of 1-10 mM (typically 10-20 equivalents relative to the peptide).[1][5]
-
Incubate the reaction mixture for 10-30 minutes at room temperature.[3][5]
-
The progress of the deprotection can be monitored by RP-HPLC.
-
Once the reaction is complete, the deprotected peptide can be purified from the excess reducing agent by RP-HPLC.
Visualizations
References
Automated Solid-Phase Peptide Synthesis with Fmoc-D-Cys(StBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into synthetic peptides is crucial for creating complex structures, particularly those requiring disulfide bridges for conformational stability and biological activity. The use of Fmoc-D-Cys(StBu)-OH provides a robust method for introducing a D-cysteine residue with its thiol group protected by a tert-butylthio (StBu) group. This protecting group is stable under the standard basic conditions of Fmoc deprotection and acidic conditions of final cleavage, preventing unwanted side reactions during peptide chain elongation. The StBu group can be selectively removed post-synthesis using mild reducing agents, allowing for controlled disulfide bond formation. This application note provides detailed protocols for automated solid-phase peptide synthesis (SPPS) using this compound, including coupling, deprotection, cleavage, and purification steps, along with troubleshooting and optimization strategies.
Data Presentation
Table 1: Reagent and Synthesis Parameters for Automated SPPS
This table outlines typical reagent concentrations and reaction times for a standard automated SPPS cycle on a 0.1 mmol scale.
| Parameter | Reagent/Condition | Concentration | Volume/Amount | Duration |
| Resin Swelling | Dimethylformamide (DMF) | - | 5 mL | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5 mL | 2 x 5-10 min |
| Washing | Dimethylformamide (DMF) | - | 5 x 5 mL | - |
| Amino Acid Coupling | ||||
| Fmoc-Amino Acid | (including this compound) | 0.2 M in DMF | 2.5 mL (5 equiv.) | 30-60 min |
| Coupling Reagent | HBTU/HATU | 0.5 M in DMF | 1.0 mL (5 equiv.) | 30-60 min |
| Base | DIPEA/Collidine | 2 M in NMP | 0.5 mL (10 equiv.) | 30-60 min |
| Washing | Dimethylformamide (DMF) | - | 5 x 5 mL | - |
Table 2: Comparison of Coupling Reagents for Cysteine Residues
Racemization is a potential side reaction during the coupling of cysteine residues. The choice of coupling reagent and base can significantly impact the degree of epimerization.
| Coupling Reagent | Base | Racemization of Cys(Trt) (%) | Reference |
| HBTU | DIPEA | High | |
| HCTU/6-Cl-HOBt | DIPEA | 8.0 - 26.6 (temp. dependent) | |
| DIPCDI/Oxyma Pure | - | 0.74 (for Cys(Thp)) | |
| DEPBT | DIPEA | Low |
Note: While this data is for Cys(Trt) and Cys(Thp), it provides a general indication of racemization propensity with different coupling reagents that is also relevant for Cys(StBu).
Table 3: Cleavage Cocktail Compositions and Considerations
The choice of cleavage cocktail is critical for efficient removal of the peptide from the resin and deprotection of side chains while minimizing side reactions. For peptides containing sensitive residues like Cys, Trp, and Met, scavengers are essential.
| Reagent Cocktail | Composition | Application Notes | Potential Side Products |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with Cys, Met, Trp, Tyr. | Oxidation of unprotected Cys, Trp alkylation. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | "Odorless" alternative to EDT-containing cocktails. Good for Trt-based protecting groups. | Does not prevent Met oxidation. |
| Standard TFA | TFA / TIS / Water (95:2.5:2.5) | Commonly used for peptides without highly sensitive residues. | S-tert-butylation of Cys. |
| Optimized for Cys | TFA / TIS / Water / EDT (92.5:2.5:2.5:2.5) | EDT maintains Cys in a reduced state, preventing oxidation. | - |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes a general cycle for automated peptide synthesis on a synthesizer.
-
Resin Loading and Swelling:
-
Place 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) in the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and react for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents) with a coupling reagent (e.g., HBTU, 4.9 equivalents) and a base (e.g., DIPEA, 10 equivalents) in DMF/NMP for 1-2 minutes. For this compound, to minimize racemization, consider using a carbodiimide-based activation like DIC/OxymaPure.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The reaction time may be extended for sterically hindered amino acids.
-
Confirm complete coupling using a colorimetric test (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Global Deprotection
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptidyl-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail suitable for the peptide sequence (see Table 3). For a peptide containing Cys(StBu), a recommended cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) to prevent premature oxidation.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Removal of the StBu Protecting Group and Disulfide Bond Formation
-
StBu Deprotection:
-
Dissolve the crude or purified peptide containing Cys(StBu) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in molar excess (e.g., 10-20 equivalents).
-
Stir the reaction at room temperature and monitor the deprotection by RP-HPLC until the starting material is consumed.
-
-
Disulfide Bond Formation (Oxidation):
-
Once deprotection is complete, the free thiol can be oxidized to form the disulfide bond. This can often be achieved by air oxidation by stirring the solution, open to the atmosphere, at a slightly basic pH (pH 8-8.5). The reaction progress should be monitored by RP-HPLC.
-
Alternatively, other oxidizing agents like iodine or potassium ferricyanide can be used for more controlled oxidation.
-
Protocol 4: HPLC Purification of the Final Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptide. An example gradient is 5% to 65% B over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up for preparative columns.
-
Detection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains Trp or Tyr).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide.
-
Visualizations
Automated SPPS Workflow
Caption: General workflow for automated solid-phase peptide synthesis.
Logic for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Post-Cleavage Processing Workflow
Caption: Workflow for post-cleavage deprotection and disulfide
Application Notes and Protocols for Fmoc-D-Cys(Stbu)-OH in Regioselective Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Stbu)-OH is a pseudochiral amino acid derivative crucial for the synthesis of complex peptides and proteins containing multiple disulfide bonds. The S-tert-butylsulfenyl (Stbu) protecting group for the thiol side chain of D-cysteine offers a unique orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). This protecting group is stable to the acidic conditions typically used for peptide cleavage from the resin, yet it can be selectively removed under mild reducing conditions, allowing for the regioselective formation of disulfide bonds. This attribute is particularly valuable in the synthesis of therapeutic peptides, such as conotoxins and hormone analogs, where the precise connectivity of disulfide bridges is critical for biological activity.
These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols for its incorporation into peptides, the deprotection of the Stbu group, and the subsequent formation of disulfide bonds.
Data Presentation
Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group is a critical decision in the design of a synthetic peptide strategy. The following table summarizes the properties of the Stbu group in comparison to other commonly used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality | Advantages | Disadvantages |
| tert-butylsulfenyl | Stbu | Reducing agents (e.g., DTT, TCEP, phosphines) | Orthogonal to acid-labile (e.g., Trt) and some oxidatively removed groups (e.g., Acm) | Stable to TFA cleavage; allows for purification of the protected peptide before disulfide bond formation.[1] | Removal can sometimes be sluggish or incomplete, requiring optimization. |
| Trityl | Trt | Acid (e.g., TFA) | Not orthogonal to standard cleavage | Simple one-pot deprotection and cleavage. | Generation of stable trityl cation can lead to side reactions if not properly scavenged.[1] |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver salts, palladium complexes, NCS | Orthogonal to acid-labile and reductively cleaved groups | Stable to a wide range of conditions. | Deprotection often requires harsh or toxic reagents. |
| tert-butyl | tBu | Strong acid (e.g., HF) or specialized reagents | Orthogonal to many other groups | Very stable. | Requires harsh deprotection conditions not always compatible with Fmoc-SPPS. |
Quantitative Comparison of Stbu Deprotection Reagents
The efficient removal of the Stbu group is paramount for successful regioselective disulfide bond formation. The choice of reducing agent can significantly impact the yield and purity of the final peptide.
| Reducing Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages |
| Dithiothreitol | DTT | 10-20 equivalents, mild base (e.g., NMM) in DMF | Readily available, effective for many sequences. | Can be slow; may require elevated temperatures for complete removal in some cases. |
| Tris(2-carboxyethyl)phosphine | TCEP | 10-20 equivalents in a suitable buffer | Odorless, more stable to air oxidation than DTT, effective over a wider pH range.[2][3] | Can be more expensive than DTT. |
| Tributylphosphine | TBP | Used in solution phase, often followed by air oxidation for disulfide formation.[4] | Effective for solution-phase deprotection. | Unpleasant odor, requires careful handling. |
| β-mercaptoethanol | βME | 20% in DMF, often with a base (e.g., NMM) for on-resin deprotection.[5] | Effective for on-resin deprotection in specific protocols. | Volatile with a strong odor. |
Note: Yields are highly sequence-dependent and require optimization for each specific peptide.
Experimental Protocols
Protocol 1: On-Resin Stbu Deprotection and Thiol Activation
This protocol describes the on-resin removal of the Stbu group and subsequent activation of the cysteine thiol to a 5-Npys derivative, preparing it for regioselective disulfide bond formation.[5]
Materials:
-
Peptidyl-resin containing a Cys(Stbu) residue
-
Deprotection solution: 20% β-mercaptoethanol (βME) in N,N-dimethylformamide (DMF) containing 0.1 M N-methylmorpholine (NMM)
-
Activation solution: 2,2'-dithiobis(5-nitropyridine) (DTNP) (5 equivalents) in dichloromethane (DCM)
-
DMF
-
DCM
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with the deprotection solution (2 x 2 hours).
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with the activation solution (2 x 30 minutes).
-
Wash the resin thoroughly with DCM and DMF.
-
The resin is now ready for the subsequent cyclization step to form the disulfide bond with another deprotected cysteine residue.
Protocol 2: Solution-Phase Stbu Deprotection and Disulfide Bond Formation by Air Oxidation
This protocol is suitable for peptides that have been cleaved from the resin with the Stbu group intact and subsequently purified.
Materials:
-
Purified Stbu-protected peptide
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Solvent: N,N-dimethylformamide (DMF) or a suitable buffer
-
Oxidation buffer: e.g., Ammonium bicarbonate buffer (pH 8-8.5)
Procedure:
-
Dissolve the purified Stbu-protected peptide in the chosen solvent.
-
Add the reducing agent (10-20 equivalents) and a mild base to the peptide solution.
-
Monitor the deprotection reaction by HPLC until completion.
-
Once deprotection is complete, dilute the reaction mixture into the oxidation buffer to a final peptide concentration of 0.1-1 mg/mL.
-
Gently stir the solution exposed to air and monitor the formation of the disulfide bond by HPLC.
-
Once the oxidation is complete, acidify the solution and purify the cyclic peptide by preparative HPLC.
Mandatory Visualization
Experimental Workflow for Regioselective Synthesis of a Bicyclic Peptide
The following diagram illustrates a typical workflow for the synthesis of a bicyclic peptide using an orthogonal protection strategy involving this compound, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH.
Caption: Workflow for the regioselective synthesis of a bicyclic peptide.
Signaling Pathway Example: Synthesis of a Somatostatin Analog
Somatostatin is a cyclic peptide hormone that regulates the endocrine system by inhibiting the release of other hormones, such as growth hormone, insulin, and glucagon. Its biological activity is dependent on a disulfide bridge. Synthetic analogs of somatostatin are of great therapeutic interest. The following diagram illustrates the synthesis of a somatostatin analog using this compound and its inhibitory action on a G-protein coupled receptor (GPCR).
Caption: Synthesis of a somatostatin analog and its signaling pathway.
Conclusion
This compound is an invaluable tool for the synthesis of peptides requiring regioselective disulfide bond formation. Its stability to standard cleavage conditions and selective removal with reducing agents provide the necessary orthogonality for constructing complex, multi-cyclic peptides. The protocols and data presented herein offer a guide for researchers to effectively utilize this versatile building block in their peptide synthesis endeavors, from the design of the synthetic strategy to the final purification of the target molecule. Careful optimization of deprotection and oxidation conditions for each specific peptide sequence remains a key factor for achieving high yields and purity.
References
Application Notes: Synthesis of Cyclic Peptides using Fmoc-D-Cys(StBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The formation of a disulfide bridge between two cysteine residues is a common and effective strategy for peptide cyclization. The use of Fmoc-D-Cys(StBu)-OH provides a robust method for the controlled introduction of a D-cysteine residue with an S-tert-butylthio (StBu) protecting group on its side chain. This protecting group is stable under the standard basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), offering orthogonality and enabling selective deprotection for subsequent disulfide bond formation.[1] The incorporation of a D-amino acid, such as D-cysteine, can further enhance proteolytic stability and influence the peptide's conformational properties.
Key Advantages of the this compound Strategy
-
Orthogonality: The StBu group is stable to the piperidine treatment used for Fmoc group removal and to the trifluoroacetic acid (TFA) used for cleavage from many resins, allowing for selective deprotection of the thiol group.[1]
-
Controlled Cyclization: The selective removal of the StBu group allows for directed disulfide bond formation, minimizing the formation of undesirable dimeric or polymeric side products.
-
Versatility: This method is compatible with both on-resin and solution-phase cyclization strategies, providing flexibility in the synthetic approach.
Workflow Overview
The general workflow for the synthesis of cyclic peptides using this compound involves the following key stages:
-
Linear Peptide Synthesis: The linear peptide sequence is assembled on a solid support using standard Fmoc-SPPS protocols, incorporating this compound at the desired positions.
-
On-Resin or Solution-Phase Synthesis: A choice is made between performing the cyclization while the peptide is still attached to the resin or after it has been cleaved.
-
Selective Deprotection of the StBu Group: The StBu protecting groups are removed using reducing agents to expose the free thiol groups of the cysteine residues.
-
Disulfide Bond Formation (Cyclization): The free thiols are oxidized to form an intramolecular disulfide bridge, resulting in the cyclic peptide.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Purification and Analysis: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and HPLC analysis.
Caption: General workflow for cyclic peptide synthesis.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a peptide synthesis vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes the deprotection of the StBu groups and subsequent disulfide bond formation while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
DMF
-
DCM
-
N-Methylmorpholine (NMM)
-
Air or an oxidizing agent (e.g., Iodine, N-chlorosuccinimide (NCS))
Procedure:
-
StBu Deprotection:
-
Swell the dried peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% DTT and 0.1 M NMM in DMF for 2 hours. Repeat this step once.
-
Alternatively, use a solution of TCEP in DMF.
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of the reducing agent.
-
-
Disulfide Bond Formation (Oxidation):
-
Method A (Air Oxidation): Swell the resin in DMF and bubble air through the suspension for 12-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Method B (Iodine Oxidation): Treat the resin with a solution of iodine (10 eq.) in DMF for 1-2 hours. Wash the resin with DMF until the filtrate is colorless, followed by washing with a solution of ascorbic acid in DMF to quench excess iodine, and finally with DMF and DCM.[2]
-
Method C (NCS Oxidation): Treat the peptidyl-resin with NCS (2 eq.) in DMF for 15-30 minutes at room temperature. Wash the resin with DMF and DCM.[1]
-
Caption: Workflow for on-resin peptide cyclization.
Protocol 3: Solution-Phase Cyclization
This protocol describes the cleavage of the linear peptide from the resin, followed by cyclization in solution.
Materials:
-
Peptidyl-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
DTT or TCEP
-
Ammonium bicarbonate buffer (or other suitable buffer)
-
RP-HPLC system
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification of Linear Peptide (Optional but Recommended): Purify the crude linear peptide by RP-HPLC to remove impurities before cyclization.
-
StBu Deprotection:
-
Dissolve the linear peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).
-
Add a solution of DTT or TCEP (10-20 eq.) and stir for 2-4 hours at room temperature.
-
-
Disulfide Bond Formation (Oxidation):
-
Method A (Air Oxidation): Dilute the reaction mixture with buffer to a low peptide concentration (0.1-1 mg/mL) to favor intramolecular cyclization. Stir the solution open to the atmosphere for 24-48 hours.
-
Method B (Hydrogen Peroxide Oxidation): Add a dilute solution of hydrogen peroxide dropwise to the reaction mixture while monitoring the progress by mass spectrometry.
-
-
Reaction Quenching and Purification:
-
Acidify the reaction mixture with acetic acid or TFA to stop the reaction.
-
Purify the crude cyclic peptide by RP-HPLC.
-
Protocol 4: Purification and Analysis
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Inject the solution onto a preparative RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the cyclic peptide by mass spectrometry to verify the expected molecular weight.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy white powder.
Data Presentation
The following tables provide representative data for the synthesis and analysis of cyclic peptides. Note that actual yields and purities will vary depending on the peptide sequence and specific reaction conditions.
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Typical Crude Purity | 50-70% | 40-60% (after linear purification) |
| Overall Yield | 10-25% | 5-20% |
| Advantages | - Fewer handling steps- Reduced risk of peptide aggregation | - Allows for purification of the linear precursor- Easier to monitor reaction progress |
| Disadvantages | - Difficult to monitor reaction on-resin- Potential for resin-related side reactions | - Requires additional purification step- Risk of intermolecular disulfide formation if concentration is too high |
Table 2: Performance of Different Oxidizing Agents for Disulfide Formation
| Oxidizing Agent | Typical Reaction Time | Typical Purity | Notes |
| Air | 12-48 hours | 60-80% | Mild conditions, but can be slow and may not go to completion. |
| Iodine | 1-2 hours | 70-90% | Fast and efficient, but can cause side reactions with sensitive residues (e.g., Trp, Tyr).[2] |
| N-chlorosuccinimide (NCS) | 15-30 minutes | 75-95% | Rapid and effective, particularly for on-resin cyclization.[3] |
| Hydrogen Peroxide | 1-4 hours | 65-85% | Mild, but requires careful addition to avoid over-oxidation. |
Table 3: Analytical Characterization of a Model Cyclic Peptide
| Analytical Method | Expected Result | Observed Result |
| Analytical RP-HPLC | Single major peak | >95% purity |
| ESI-MS | Calculated [M+H]⁺ | Observed [M+H]⁺ within 0.5 Da of calculated value |
Conclusion
The use of this compound is a valuable and versatile strategy for the synthesis of cyclic peptides containing a disulfide bridge. The orthogonality of the StBu protecting group allows for controlled and directed cyclization, which is crucial for obtaining the desired product in good yield and purity. By carefully selecting the cyclization strategy (on-resin vs. solution-phase) and the appropriate deprotection and oxidation conditions, researchers can efficiently synthesize a wide range of cyclic peptides for various applications in research and drug development.
References
Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-D-Cys(StBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-cysteine into peptides can confer unique structural and functional properties, making it a valuable component in drug design and development. The S-tert-butyl (StBu) protecting group is often employed for the thiol side chain of cysteine due to its stability during solid-phase peptide synthesis (SPPS). However, its removal during the final cleavage step presents significant challenges. This document provides detailed application notes and protocols for the efficient and clean cleavage of peptides containing Fmoc-D-Cys(StBu)-OH, with a focus on minimizing common side reactions.
The primary challenge in cleaving peptides with Cys(StBu) is the resistance of the S-tBu group to standard trifluoroacetic acid (TFA)-based cleavage cocktails. Incomplete removal can lead to a heterogeneous final product. Furthermore, the tert-butyl cations generated from the cleavage of other tBu-based protecting groups can react with the free thiol of cysteine, leading to the formation of S-tert-butylated byproducts, a significant and often difficult-to-separate impurity.[1] Careful selection of the cleavage cocktail and protocol is therefore critical to obtaining the desired peptide in high purity.
Key Considerations for Cleavage
Several factors must be considered when choosing a cleavage strategy for peptides containing D-Cys(StBu):
-
Orthogonality: The StBu group is orthogonal to acid-labile protecting groups like trityl (Trt) and oxidatively removed groups like acetamidomethyl (Acm).[2]
-
Deprotection Method: The StBu group is typically cleaved under reducing conditions.[2]
-
Side Reactions: The primary side reaction of concern is the S-tert-butylation of the deprotected cysteine thiol by tert-butyl cations present in the cleavage mixture.[1]
Experimental Protocols
The following protocols outline different approaches for the cleavage of peptides containing this compound. The choice of protocol will depend on the specific peptide sequence and the other protecting groups present.
Protocol 1: Reductive Cleavage On-Resin Prior to TFA Cleavage
This method involves the selective removal of the StBu group while the peptide is still attached to the resin, followed by a standard TFA cleavage.
Workflow for On-Resin Reductive Cleavage
Caption: On-resin reductive cleavage workflow.
Methodology:
-
Following completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dimethylformamide (DMF).
-
Prepare a solution of 20% β-mercaptoethanol (βME) in DMF, buffered with 0.1 M N-methylmorpholine (NMM).
-
Treat the resin-bound peptide with the βME solution for 2 hours. Repeat this step once.[3]
-
Thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove the deprotection reagents.
-
Dry the resin under vacuum.
-
Proceed with the global deprotection and cleavage of the peptide from the resin using a standard TFA cleavage cocktail, such as TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v), for 1-2 hours at room temperature.[4]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by high-performance liquid chromatography (HPLC).
Protocol 2: Two-Step TFA-Based Cleavage for Mitigation of S-tert-butylation
This protocol is optimized to minimize the formation of S-tert-butylated byproducts by using a two-stage cleavage process with varying TFA concentrations and a specific scavenger combination.[1]
Workflow for Two-Step TFA Cleavage
Caption: Two-step TFA cleavage workflow.
Methodology:
-
Step 1: Treat the peptide-resin with a cleavage cocktail consisting of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.[1][5]
-
Step 2: Add neat TFA to the reaction mixture to bring the final TFA concentration to 80%. Continue the cleavage reaction for an additional 150 minutes.[1][5]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by HPLC.
Protocol 3: Cleavage with Trimethylsilyl Bromide-Thioanisole/TFA
This protocol utilizes a stronger acid system to facilitate the cleavage of the StBu group.
Workflow for TMSBr-Thioanisole/TFA Cleavage
Caption: TMSBr-Thioanisole/TFA cleavage workflow.
Methodology:
-
Prepare a cleavage cocktail of 1M trimethylsilyl bromide (TMSBr)-thioanisole in TFA.
-
Add 1,2-ethanedithiol (EDT) as a scavenger.
-
Treat the peptide-resin with this cocktail for the desired time (optimization may be required).[6]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by HPLC.
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes the effectiveness of different cleavage cocktails and conditions in minimizing S-tert-butylation of cysteine-containing peptides.
| Cleavage Cocktail Composition (v/v/w) | Duration | Desired Peptide (%) | S-tert-butylated Peptide (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 h | Variable | 18.6% (total of two species) | [1] |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | 30 min | Increased acidity, duration reduced | Data suggests impact on S-tbutylation | [1] |
| Two-Step: 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) | 30 min | Optimal results | Minimized S-tbutylation | [1][5] |
| 2. Add TFA to 80% | 150 min | |||
| 20% βME in DMF with 0.1 M NMM (on-resin) | 2 x 2 h | High | Not applicable (StBu removed prior to TFA) | [3] |
Note: The percentages of desired peptide and S-tert-butylated byproducts are sequence-dependent and can vary.
Potential Side Reactions and Mitigation
The primary side reaction when cleaving peptides containing cysteine is the S-alkylation of the free thiol group, most commonly S-tert-butylation.[1] This occurs when the tert-butyl cations generated from the cleavage of other protecting groups (e.g., from tBu-protected Ser, Thr, Asp, Glu, or Boc-protected Lys, Trp) react with the nucleophilic thiol of cysteine.
Mitigation Strategies:
-
Use of Scavengers: Scavengers are crucial to trap the reactive carbocations.
-
Triisopropylsilane (TIS): Effectively scavenges trityl cations and can also reduce the tert-butyl cation.[4]
-
Thioanisole and Dimethyl Sulfide (DMS): These thioethers act as soft nucleophiles to trap carbocations.[1]
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): These thiols help to keep the cysteine in its reduced state and can also act as scavengers.[7]
-
-
Two-Step Cleavage: As detailed in Protocol 2, starting with a lower concentration of TFA can help to deprotect the Cys(StBu) group with less generation of tert-butyl cations from other protecting groups. The subsequent increase in TFA concentration ensures complete deprotection of all other side chains.[1]
Conclusion and Recommendations
The successful cleavage of peptides containing this compound requires careful consideration of the cleavage cocktail and protocol to ensure complete deprotection and minimize side reactions.
-
For peptides where on-resin manipulation is feasible, Protocol 1 (Reductive Cleavage On-Resin) is highly recommended as it separates the StBu deprotection from the global acidolytic cleavage, thereby avoiding the issue of S-tert-butylation.
-
When a one-pot cleavage is desired, Protocol 2 (Two-Step TFA-Based Cleavage) offers an optimized method to significantly reduce the formation of S-tert-butylated impurities.[1]
-
The inclusion of a combination of scavengers, particularly a silane (TIS) and a thiol (DTT or EDT), is critical in all TFA-based cleavage cocktails for cysteine-containing peptides.
It is always advisable to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to optimize the conditions for a specific peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for Fmoc-D-Cys(StBu)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Cys(StBu)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates.[1] The S-tert-butylthio (StBu) protecting group offers orthogonal protection of the cysteine thiol, allowing for selective deprotection and disulfide bond formation after peptide chain assembly and purification.
This document outlines the challenges associated with the coupling of this sterically hindered amino acid, recommended coupling reagents and conditions, detailed experimental protocols, and methods for assessing coupling efficiency.
Introduction to this compound Coupling
This compound is a valuable building block for the synthesis of peptides with enhanced biological stability and specific structural requirements. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] The StBu group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin, providing an orthogonal protection strategy.[2]
However, the bulky nature of the StBu group, combined with the D-configuration, presents a significant steric hindrance challenge during the coupling reaction. This can lead to incomplete coupling, resulting in deletion sequences and lower overall yield and purity of the target peptide.[3] Therefore, optimized coupling protocols are essential for the successful incorporation of this compound.
Challenges in Coupling this compound
Several factors can impede the efficient coupling of this compound:
-
Steric Hindrance: The bulky StBu group can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[3]
-
Racemization: Cysteine residues are susceptible to racemization, especially during the activation step with strong bases. While the D-configuration is already in place, preventing epimerization to the L-form is crucial to maintain stereochemical purity.
-
β-Elimination: Under basic conditions, cysteine derivatives can undergo β-elimination of the thiol protecting group, leading to the formation of dehydroalanine. This can be followed by the addition of piperidine, used for Fmoc deprotection, resulting in an undesirable side product.[4]
Recommended Coupling Reagents and Conditions
| Coupling Reagent/ Additive | Base | Solvent | Temperature | Time (hours) | Key Considerations |
| HATU | DIPEA, 2,4,6-Collidine | DMF, NMP | Room Temp. - 50°C | 1 - 4 | Highly efficient for hindered couplings. Use of collidine can reduce racemization. |
| HCTU | DIPEA, 2,4,6-Collidine | DMF, NMP | Room Temp. - 50°C | 1 - 4 | Similar to HATU, offers high coupling efficiency. |
| PyBOP | DIPEA, NMM | DMF, NMP | Room Temp. | 1 - 4 | Effective for hindered couplings, but may increase the risk of racemization. |
| DIC/Oxyma Pure | N/A (or mild base) | DMF, NMP | Room Temp. | 2 - 6 | Generally associated with lower racemization rates for cysteine derivatives.[5] May require longer coupling times or double coupling. |
| DIC/HOBt | N/A (or mild base) | DMF, NMP | Room Temp. | 2 - 6 | A cost-effective option with reduced racemization risk compared to phosphonium or uronium reagents with strong bases. May require longer reaction times.[6] |
Note: The efficiency of these reagents can be sequence-dependent. For particularly difficult couplings, a double coupling strategy may be necessary. Monitoring the reaction completion is crucial.
Experimental Protocols
Protocol 1: Manual SPPS Coupling of this compound
This protocol provides a general guideline for the manual coupling of this compound. Optimization may be required based on the specific peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 40-50°C), though this may increase the risk of side reactions.
-
Monitoring Coupling Completion: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Final Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.
Protocol 2: Monitoring Coupling Efficiency
The Kaiser test is a qualitative method to detect the presence of free primary amines. For a more quantitative assessment of coupling efficiency after the synthesis is complete, RP-HPLC and Mass Spectrometry are used.
RP-HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm or 220 nm.[6]
-
Sample Preparation: The cleaved and deprotected crude peptide is dissolved in mobile phase A and filtered before injection.
The integration of the peak corresponding to the desired peptide in the chromatogram provides a measure of its purity. The presence of deletion sequences lacking the D-Cys(StBu) residue will appear as separate, typically earlier eluting, peaks.
Visualizations
Experimental Workflow for this compound Coupling in SPPS
Caption: A schematic of a single coupling cycle for this compound in SPPS.
Representative Signaling Pathway Involving D-Cysteine
D-cysteine has been identified as an endogenous signaling molecule in the mammalian brain, where it regulates the proliferation of neural progenitor cells (NPCs).[7][8] This pathway highlights the biological relevance of incorporating D-amino acids into peptides for potential therapeutic applications targeting specific signaling cascades.
Caption: D-Cysteine signaling pathway in neural progenitor cells.[7][8]
Conclusion
The successful incorporation of this compound in peptide synthesis is achievable with careful selection of coupling reagents and optimized protocols. While its steric bulk presents a challenge, the use of potent activating agents like HATU or HCTU, coupled with diligent monitoring of the reaction, can lead to high coupling efficiencies. The resulting peptides, containing a D-cysteine residue with an orthogonally protected thiol group, are valuable tools for the development of novel therapeutics with enhanced stability and tailored functionality.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
On-Resin Disulfide Bridge Formation Utilizing Fmoc-D-Cys(StBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bridges is a critical step in the synthesis of many biologically active peptides and proteins, as these bonds are often essential for maintaining their native conformation and function. On-resin cyclization strategies offer significant advantages over solution-phase methods, including simplified purification and reduced intermolecular side reactions. This document provides detailed application notes and protocols for the on-resin formation of disulfide bonds using Fmoc-D-Cys(StBu)-OH, a key building block in solid-phase peptide synthesis (SPPS). The S-tert-butylthio (StBu) protecting group is stable under the standard acidic and basic conditions of Fmoc-SPPS, providing an orthogonal protection strategy that allows for selective deprotection and subsequent disulfide bond formation on the solid support.[1]
Principle of the Method
The on-resin disulfide bridge formation using this compound involves a two-step process following the complete assembly of the linear peptide on the solid support. First, the StBu protecting groups are selectively removed from the cysteine residues under reducing conditions to expose the free thiol groups. Subsequently, the resin-bound peptide is treated with a mild oxidizing agent to facilitate the intramolecular formation of the disulfide bond.
Data Presentation
While specific yields and purities can be sequence-dependent, the following table provides representative data for on-resin disulfide bond formation to illustrate the efficiency of the methodology.
| Peptide Sequence (Example) | Deprotection Reagent | Oxidation Reagent | On-Resin Reaction Time | Crude Purity (%) | Isolated Yield (%) | Reference |
| c(Cys-Phe-D-Trp-Lys-Thr-Cys)-Thr | 20% β-mercaptoethanol, 0.1 M NMM in DMF | N-Chlorosuccinimide (NCS) in DMF | Deprotection: 2h; Oxidation: 15 min | >50 | Not Reported | [2][3] |
| Apamin (2 disulfide bonds) | 2% TFA in DCM (for Mmt); I2 (for Acm) | N-Chlorosuccinimide (NCS) | 5 min at 50 °C (NCS oxidation) | 53 (linear precursor) | Not Reported | [3] |
| Carboxy-oxytocin | Pd(OAc)2 (for Allocam) | Not applicable (direct formation) | 6 h | Not Reported | 32 | [4] |
Experimental Protocols
Materials and Reagents
-
Peptidyl-resin containing two this compound residues
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reducing agent solution: 20% β-mercaptoethanol (v/v) and 0.1 M N-methylmorpholine (NMM) in DMF[5]
-
Alternative reducing agent: 10-20 equivalents of Dithiothreitol (DTT) with a mild base such as N-methylmorpholine (NMM) in DMF
-
Oxidizing agent solution: 1-2 equivalents of N-Chlorosuccinimide (NCS) in DMF[3]
-
Alternative oxidizing agent: 5-10 equivalents of Iodine (I₂) in DMF
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Protocol 1: On-Resin StBu Deprotection and Disulfide Formation with NCS
This protocol describes the deprotection of the StBu group followed by oxidation with N-Chlorosuccinimide (NCS).
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).
-
StBu Deprotection:
-
Treat the resin with the reducing agent solution (20% β-mercaptoethanol, 0.1 M NMM in DMF).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[2]
-
Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all traces of the reducing agent.
-
-
On-Resin Oxidation with NCS:
-
Add the NCS solution (1-2 equivalents in DMF) to the resin.
-
React for 15 minutes at room temperature.[2]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times).
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin StBu Deprotection and Disulfide Formation with Iodine
This protocol provides an alternative oxidation method using Iodine.
-
Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.
-
StBu Deprotection: Follow step 3 from Protocol 1.
-
On-Resin Oxidation with Iodine:
-
Prepare a 0.1 M solution of iodine in DMF.
-
Add the iodine solution (5-10 equivalents) to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF until the filtrate is colorless.
-
Wash with a 2% ascorbic acid solution in DMF to quench any remaining iodine.
-
Wash again with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Purification: Follow steps 6 and 7 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for on-resin disulfide bridge formation.
Caption: Chemical reaction of on-resin disulfide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. peptidetherapeutics.org [peptidetherapeutics.org]
- 4. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of D-Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern peptide drug design and development. Naturally occurring peptides are composed exclusively of L-amino acids, rendering them susceptible to rapid degradation by endogenous proteases, which significantly limits their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers is a widely employed and effective strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles.[1] This document provides a comprehensive overview of the applications, benefits, and challenges associated with the incorporation of D-amino acids, along with detailed protocols for their synthesis and analysis.
Applications and Advantages of D-Amino Acid Incorporation
The inclusion of D-amino acids in a peptide sequence can confer several advantageous properties, making them attractive candidates for therapeutic development.
-
Enhanced Proteolytic Stability: The primary and most significant advantage is the increased resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at or near the cleavage site sterically hinders the enzyme's active site, thereby slowing down or preventing degradation.[1] This leads to a longer in vivo half-life and improved bioavailability of the peptide drug.[1][2]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to changes in receptor binding affinity and specificity, potentially enhancing the desired therapeutic effect or reducing off-target effects. In some cases, the D-amino acid-containing peptide can adopt a conformation that mimics the bioactive structure of the parent L-peptide, leading to similar or even enhanced biological activity.
-
Improved Pharmacokinetic Properties: By increasing stability and resisting degradation, D-amino acid-containing peptides can exhibit improved pharmacokinetic profiles, including longer circulation times and sustained therapeutic effects. This can lead to less frequent dosing regimens, improving patient compliance.
-
Novel Therapeutic Opportunities: The unique properties of D-amino acid peptides have opened up new avenues for drug discovery. They are being explored for a wide range of therapeutic applications, including antimicrobial agents, anticancer therapies, and treatments for metabolic and neurological disorders.[1]
Quantitative Data on Enhanced Stability
The increased stability of peptides containing D-amino acids against enzymatic degradation has been demonstrated in numerous studies. The following tables summarize quantitative data from representative studies, highlighting the significant improvement in stability.
Table 1: Stability of a MUC2 Epitope Peptide and its D-Amino Acid Substituted Analogs in Human Serum and Lysosomal Preparation
| Peptide Sequence | Modification | % Intact Peptide Remaining after 24h in Human Serum | % Intact Peptide Remaining after 24h in Lysosomal Prep. (pH 5.5) |
| TPTPTGTQTPT | All L-amino acids | < 5% | < 5% |
| t PTPTGTQTPT | D-Thr at N-terminus | ~ 40% | ~ 30% |
| tp TPTGTQTPT | D-Thr, D-Pro at N-terminus | ~ 75% | ~ 65% |
| TPTPTGTQTPt | D-Thr at C-terminus | ~ 20% | ~ 15% |
| TPTPTGTQTpt | D-Pro, D-Thr at C-terminus | ~ 50% | ~ 40% |
| tp TPTGTQTpt | D-amino acids at both termini | > 90% | > 85% |
Data adapted from a study on a MUC2 mucin glycoprotein epitope. The lowercase letters indicate D-amino acids.
Table 2: Proteolytic Stability of an Antimicrobial Peptide (AMP) and its D-Amino Acid Analogs
| Peptide | Modification | % Remaining after 8h in Human Plasma | % Remaining after 24h in Human Plasma |
| Pep05 (KRLFKKLLKYLRKF) | All L-amino acids | < 10% | Not Detected |
| DP06 | All L-Lys and L-Arg replaced with D-Lys and D-Arg | > 90% | > 60% |
Data adapted from a study on the stability of antimicrobial peptides.[4][5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the most common method for SPPS.[2][6][7]
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Ala-OH)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[7]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or agitator
Protocol:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling (Incorporation of D-Amino Acid):
-
In a separate vial, dissolve the Fmoc-protected D-amino acid (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent L-amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Chiral HPLC Analysis for Enantiomeric Purity
This protocol is for the analysis of the enantiomeric purity of the synthesized peptide after acid hydrolysis. This is a crucial step to ensure that no significant racemization occurred during the synthesis.[9][10]
Materials:
-
Synthesized peptide
-
6 M HCl in a sealed hydrolysis tube
-
Chiral HPLC column (e.g., C18 column with a chiral derivatizing agent or a dedicated chiral stationary phase column)[9][11]
-
HPLC system with a UV or mass spectrometer detector
-
Standards of L- and D-amino acids present in the peptide sequence
-
Derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) if using an achiral column[9]
Protocol:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization (if using an achiral column):
-
Dissolve the hydrolyzed amino acid mixture in a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add the chiral derivatizing agent solution (e.g., Marfey's reagent in acetone).
-
Incubate the mixture as required by the derivatizing agent's protocol (e.g., 40°C for 1 hour).[9]
-
Quench the reaction (e.g., with 2 M HCl) and prepare the sample for HPLC injection.[9]
-
-
HPLC Analysis:
-
Inject the prepared sample (either derivatized or underivatized if using a chiral column) onto the HPLC system.
-
Run a suitable gradient method to separate the amino acid enantiomers.
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers of each amino acid by comparing their retention times with the injected standards.
-
Integrate the peak areas to quantify the amount of each enantiomer.
-
Calculate the enantiomeric excess (%ee) to determine the chiral purity of the synthesized peptide.
-
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Modulation by a D-Amino Acid-Containing Peptide
This diagram illustrates the mechanism of action of a D-amino acid-containing peptide designed to disrupt the dopamine D1-D2 receptor heteromer, a target in neuropsychiatric disorders.
Caption: Disruption of D1-D2 receptor heteromer signaling by a D-amino acid peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-D-Cys(StBu)-OH in the Synthesis of Peptide-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide-protein conjugates is a cornerstone of modern drug development and biomedical research. These hybrid molecules leverage the specificity of peptides to target particular cells or tissues, coupled with the therapeutic or diagnostic properties of proteins. A critical component in many conjugation strategies is the amino acid cysteine, owing to the unique reactivity of its thiol side chain. Fmoc-D-Cys(StBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a protected D-cysteine residue. The use of the D-enantiomer can enhance the proteolytic stability of the resulting peptide. The S-tert-butylthio (StBu) protecting group is stable under the basic conditions of Fmoc deprotection and the acidic conditions of peptide cleavage from the resin, allowing for selective deprotection of the thiol for subsequent conjugation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide-protein conjugates. It covers the solid-phase synthesis of the peptide, on-resin deprotection of the StBu group, and the final conjugation to a maleimide-activated protein.
Data Presentation
Comparison of Reducing Agents for StBu Deprotection
The selective removal of the StBu protecting group is crucial for exposing the free thiol required for conjugation. This is typically achieved using reducing agents. The choice of reducing agent can impact the efficiency and selectivity of the deprotection step.
| Reducing Agent | Typical Concentration & Conditions | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 50 mM in a buffer at pH 8.3-8.5 for 30 min - 1 hour.[1] | Well-established and effective.[1] | Unstable in solution due to air sensitivity; can interfere with subsequent maleimide conjugation if not completely removed.[2][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 M in water or buffer for 1 hour.[1] | Odorless, stable in aqueous solution over a wide pH range, and less likely to interfere with maleimide conjugation compared to DTT.[1][2][3][4] | Can be less effective for bulky protecting groups.[1] |
| β-Mercaptoethanol (β-ME) | 20% in DMF, buffered to 0.1 M with N-methylmorpholine (NMM), for 2 x 2 hours. | Effective for on-resin deprotection. | Pungent odor; requires careful handling. |
Typical Yields in Peptide-Protein Conjugation
The overall yield of a peptide-protein conjugate is dependent on the efficiency of each step, from peptide synthesis to final purification.
| Step | Typical Yield | Factors Influencing Yield |
| Solid-Phase Peptide Synthesis | >79% (crude purity) | Peptide sequence (aggregation-prone sequences can lower yield), coupling efficiency, and resin choice. |
| StBu Deprotection | >90% (variable)[1] | Choice of reducing agent, reaction time, temperature, and peptide sequence. |
| Peptide-Protein Conjugation | 50-80% | Purity of peptide and protein, efficiency of maleimide activation, molar ratio of reactants, and reaction conditions. |
| Purification | 70-90% (of conjugated material) | Method of purification (e.g., size-exclusion chromatography, affinity chromatography), and efficiency of separation of conjugate from unreacted components. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Cys(StBu)-Containing Peptide
This protocol describes the manual synthesis of a peptide containing a this compound residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15-20 minutes.[5]
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-3.8 equivalents), and HOBt (3-4 equivalents) in DMF.[5]
-
Add DIPEA (6-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[5]
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Peptide Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a tube with cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
-
Protocol 2: On-Resin Deprotection of the StBu Group
This protocol allows for the selective deprotection of the cysteine thiol while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin with StBu-protected cysteine
-
Reducing agent solution (choose one):
-
DTT solution: 5% DTT (w/v) and 0.1 N N-methylmorpholine (NMM) in DMF.
-
TCEP solution: 0.1 M TCEP in a degassed buffer (e.g., phosphate buffer, pH 7.5)
-
-
Washing solutions: DMF, DCM
Procedure:
-
Swell the StBu-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the chosen reducing agent solution to the resin.
-
Agitate the mixture at room temperature. Reaction times may vary, so it is recommended to perform a time-course experiment to optimize deprotection (e.g., 30 minutes to 4 hours).
-
Drain the deprotection solution.
-
Repeat the deprotection step (steps 3-4) to ensure complete removal of the StBu group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove the reducing agent and byproducts.
-
The resin-bound peptide with a free thiol is now ready for on-resin conjugation or cleavage from the resin.
Protocol 3: Conjugation of a Thiol-Containing Peptide to a Maleimide-Activated Protein
This protocol describes the conjugation of a purified peptide with a free cysteine thiol to a protein that has been activated with a maleimide crosslinker.
Materials:
-
Purified peptide with a free cysteine thiol
-
Carrier protein (e.g., BSA, KLH)
-
Maleimide activation reagent (e.g., SMCC)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[6][7]
-
Quenching reagent: Cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Activation with Maleimide:
-
Dissolve the carrier protein in the conjugation buffer at a concentration of 5-10 mg/mL.[6]
-
Add a 10-20 fold molar excess of the maleimide activation reagent (dissolved in DMSO or DMF) to the protein solution.[6]
-
Incubate for 1-2 hours at room temperature with gentle stirring.[6]
-
Remove excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.
-
-
Peptide Preparation:
-
Dissolve the purified, lyophilized peptide in the degassed conjugation buffer.
-
If the peptide has formed disulfide dimers, it must be reduced first. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[6]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the peptide-protein conjugate from unreacted peptide, quenching reagent, and other small molecules using size-exclusion chromatography (SEC) or extensive dialysis.
-
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation ratio.
Visualizations
Experimental Workflow for Peptide-Protein Conjugate Synthesis
Caption: Workflow for synthesizing a peptide-protein conjugate.
Integrin Signaling Pathway Targeted by an RGD-Peptide Conjugate
Many peptide-protein conjugates are designed to target specific cellular receptors. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can target integrin receptors, which are often overexpressed on the surface of cancer cells.[6][7][8] This allows for the targeted delivery of a therapeutic protein to the tumor site.
Caption: RGD-peptide conjugate targeting integrin signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-Targeted Peptide- and Peptidomimetic-Drug Conjugates for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing racemization of Fmoc-D-Cys(stbu)-OH during coupling
Topic: Preventing Racemization of Fmoc-D-Cys(StBu)-OH During Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the conversion of the desired D-enantiomer of the cysteine residue into its L-enantiomer during the peptide coupling reaction. This results in the incorporation of an undesired stereoisomer into your peptide sequence, leading to a diastereomeric mixture that can be difficult to purify and can significantly impact the peptide's biological activity.
Q2: Why is this compound particularly susceptible to racemization?
A2: Cysteine residues are inherently prone to racemization due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the α-proton.[1] Abstraction of this proton by a base during the coupling reaction leads to the formation of a planar carbanion intermediate, which can be protonated from either side, resulting in a mixture of D and L isomers.[1] The S-tert-butyl (StBu) protecting group, while providing stability, does not inherently prevent this electronic effect.
Q3: What are the primary factors that promote racemization of this compound?
A3: Several factors can exacerbate racemization during the coupling of this compound:
-
Base-mediated coupling methods: The use of strong organic bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in combination with coupling reagents like HBTU or HATU significantly promotes racemization.
-
Pre-activation: Pre-activating the this compound with the coupling reagent and a base before addition to the resin can lead to higher levels of racemization.
-
Microwave heating: Elevated temperatures used in microwave-assisted peptide synthesis can accelerate the rate of racemization.[2]
-
Prolonged reaction times: Longer exposure to basic conditions during coupling can increase the extent of racemization.
Q4: How can I detect if racemization of my cysteine residue has occurred?
A4: Racemization can be detected by hydrolyzing the purified peptide and analyzing the resulting amino acids using a chiral analytical method. A common method involves derivatization of the amino acid hydrolysate with a chiral reagent (e.g., Marfey's reagent) followed by analysis using reverse-phase HPLC.[1] The D- and L-cysteine derivatives will have different retention times, allowing for their quantification.
Troubleshooting Guide: High Levels of L-Cys Epimer Detected
If you are observing significant racemization of your this compound residue, consult the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution(s) |
| High percentage of L-Cys epimer | Use of strong bases (e.g., DIEA, NMM) with aminium/uronium-based coupling reagents (e.g., HBTU, HATU). | Switch to a carbodiimide-based coupling method such as diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These conditions are generally performed without the addition of an external base. |
| Pre-activation of the amino acid with base. | Avoid pre-activation. Add the this compound, coupling reagent, and additive sequentially to the resin. | |
| Use of a weaker base like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) can also reduce racemization compared to DIEA or NMM if a base is required.[2] | ||
| Racemization persists even with optimized coupling chemistry | The inherent susceptibility of the Cys(StBu) residue to racemization. | Consider using an alternative S-protecting group. Studies have shown that other protecting groups, such as tetrahydropyranyl (Thp), may offer greater resistance to racemization compared to StBu.[4] |
| For C-terminal cysteine residues, the choice of resin can influence side reactions. | Utilize a 2-chlorotrityl resin. This type of resin has been shown to reduce side reactions for C-terminal cysteine residues. | |
| Racemization during microwave-assisted synthesis | High coupling temperatures. | Lower the coupling temperature. For the cysteine coupling step, consider performing it at a lower temperature (e.g., room temperature or 50°C) instead of the higher temperatures used for other amino acids.[2] |
Quantitative Data on Cysteine Racemization
The extent of racemization is highly dependent on the specific coupling conditions and the S-protecting group. While extensive data specifically for this compound is limited, the following table provides a comparison of racemization levels for different cysteine derivatives under various conditions, illustrating the impact of the chosen methodology.
| S-Protecting Group | Coupling Method | Base | Racemization (%) | Reference |
| Trityl (Trt) | HCTU/6-Cl-HOBt | DIEA | 8.0 | [5] |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt | DIEA | 1.2 | [5] |
| 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt | DIEA | 0.4 | [5] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | N/A | 0.74 | |
| Trityl (Trt) | DIPCDI/Oxyma | N/A | 3.3 | |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma | N/A | 6.8 |
Note: The data indicates that the choice of both the S-protecting group and the coupling method significantly influences the degree of racemization. Notably, carbodiimide-based methods without an external base and certain alternative protecting groups lead to lower racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the incorporation of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Coupling Reaction (Sequential Addition):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative ninhydrin test is obtained.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
-
-
Drying: Dry the resin under vacuum.
Visual Guides
Troubleshooting Workflow for Cysteine Racemization
Caption: A troubleshooting workflow for addressing racemization of cysteine residues.
Mechanism of Cysteine Racemization
Caption: The base-catalyzed racemization of an activated cysteine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Cys(StBu)-OH in Solid-Phase Peptide Synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Fmoc-D-Cys(StBu)-OH in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guidance and frequently asked questions to address potential side reactions and challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Fmoc-Cys derivatives, including this compound, in SPPS?
A1: The main side reactions encountered when using Fmoc-Cys derivatives are racemization and β-elimination. Racemization, the conversion of the D- or L-amino acid to a mixture of both, can be significant during coupling reactions, especially with base-mediated activation methods.[1] β-elimination is particularly problematic for C-terminal cysteine residues and is catalyzed by the piperidine used for Fmoc deprotection.[2][3] This leads to the formation of a dehydroalanine intermediate, which can then react with piperidine to form 3-(1-piperidinyl)alanine.[3]
Q2: How does the choice of protecting group for the cysteine thiol affect side reactions?
A2: The choice of the thiol protecting group is critical in minimizing side reactions. While the tert-butylthio (StBu) group provides good stability under basic conditions used in Fmoc chemistry, other protecting groups have been studied to mitigate specific issues.[4] For instance, the Tetrahydropyranyl (Thp) group has been shown to result in significantly lower racemization and β-elimination compared to Trt, Dpm, Acm, and StBu groups, especially for C-terminal cysteines on Wang resin.[3]
Q3: What is the impact of the solid support (resin) on side reactions involving C-terminal cysteine?
A3: The type of resin used can have a substantial impact on side reactions, particularly for C-terminal cysteine residues. The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended as its steric bulk helps to suppress both racemization and β-elimination.[2][3] Side reactions are more pronounced when the cysteine is anchored to a Wang-type resin.
Q4: Can the coupling method influence the extent of racemization of Fmoc-Cys derivatives?
A4: Absolutely. Racemization is a significant concern with base-mediated coupling reagents like HBTU/DIPEA. To minimize racemization, it is advisable to use coupling conditions that are acidic or neutral. Reagents such as diisopropylcarbodiimide (DIPCDI) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure are preferred. Using a weaker base like 2,4,6-collidine instead of N-methylmorpholine can also help suppress racemization.[3]
Q5: What are the best practices for the final cleavage and deprotection of peptides containing Cys(StBu)?
A5: The S-tert-butylthio (StBu) group is stable to Trifluoroacetic acid (TFA) as long as thiol scavengers are not present in the cleavage cocktail. Removal of the StBu group is typically achieved by reduction with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4] For other cysteine protecting groups like Trityl (Trt), which are acid-labile, it is crucial to use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) to effectively quench the stable trityl cation and prevent re-attachment to the thiol group.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low peptide yield | Incomplete coupling due to steric hindrance of the StBu group. | - Extend coupling times and monitor with a Kaiser test.[5]- Consider using a more potent coupling reagent like HATU.[5]- If peptide aggregation is suspected, add chaotropic salts or switch to a solvent like NMP.[2][5] |
| Unexpected mass addition of +51 Da on C-terminal Cys | Formation of 3-(1-piperidinyl)alanine due to β-elimination and subsequent reaction with piperidine.[2][3] | - Use a 2-chlorotrityl (2-CTC) resin to sterically hinder the C-terminal residue.[3]- Employ a milder base for Fmoc deprotection, although this may require longer deprotection times. |
| Presence of D-Cysteine impurity in a peptide synthesized with Fmoc-L-Cys(StBu)-OH (or vice-versa) | Racemization during the coupling step. | - Avoid base-mediated coupling reagents (e.g., HBTU/DIPEA).- Use coupling reagents under acidic or neutral conditions (e.g., DIPCDI/HOBt or DIPCDI/Oxyma).- Replace stronger bases with a weaker base like 2,4,6-collidine.[3] |
| Incomplete removal of the StBu protecting group | The StBu group is stable to standard TFA cleavage. | - The StBu group is not removed by TFA. It requires a separate reduction step using reagents like DTT or TCEP after cleavage from the resin.[4] |
| S-alkylation of Cysteine during cleavage | Alkylation of the cysteine thiol by carbocations generated from the resin linker (e.g., Wang resin) or other protecting groups during TFA cleavage.[6][7] | - Use a cleavage cocktail with a high concentration of scavengers like TIS and water.[6]- Minimize the time the peptide is in the cleavage cocktail. |
Quantitative Data Summary
The following table summarizes the extent of racemization observed for different Cysteine protecting groups under specific coupling conditions.
| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Experimental Protocols
Protocol 1: Minimizing Racemization during Coupling
-
Resin Preparation: Swell the 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve this compound (1.5 eq.) and DIPEA (3.0 eq.) in DCM. Add the solution to the swollen resin and react for 1-2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Subsequent Couplings:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with DIPCDI (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.[5]
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
Protocol 2: Cleavage and StBu Deprotection
-
Peptide Cleavage: After synthesis completion, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
StBu Group Removal:
-
Dissolve the crude peptide in a suitable buffer (e.g., Tris buffer, pH 8).
-
Add an excess of a reducing agent such as DTT (e.g., 10-20 eq.) or TCEP (e.g., 5-10 eq.).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification: Purify the deprotected peptide by reverse-phase HPLC.
Visualizations
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Aggregation issues in peptides containing Fmoc-D-Cys(stbu)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-Cys(StBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation.
Troubleshooting Guide
Peptide aggregation during SPPS is a primary cause of reduced yield and purity. This guide provides a systematic approach to identifying and resolving aggregation issues when incorporating this compound.
Problem: Signs of On-Resin Aggregation
Symptoms:
-
Poor resin swelling or shrinking of the resin bed.[1]
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in a Kaiser test.
-
Slow or incomplete coupling reactions, indicated by a positive Kaiser test after the coupling step.[2]
-
Formation of deletion sequences detected by mass spectrometry.
-
Flattened and broadened deprotection profile in continuous-flow synthesis.[3]
Potential Causes:
-
Increased Hydrophobicity: The S-tert-butylthio (StBu) protecting group, combined with the D-amino acid configuration, can increase the local hydrophobicity of the peptide sequence, promoting interchain association.[4]
-
Steric Hindrance: The bulky nature of the this compound residue can lead to incomplete coupling, creating deletion sequences that disrupt proper peptide folding and encourage aggregation.[2]
-
Secondary Structure Formation: The growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, which are a primary driver of aggregation.
-
D-Amino Acid Influence: The presence of a D-amino acid can alter the peptide's conformational landscape, in some cases promoting self-assembly.[5]
Solutions Workflow:
Caption: Troubleshooting workflow for aggregation in peptides containing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a concern when using this compound?
A1: this compound can contribute to aggregation due to a combination of factors. The tert-butylthio (StBu) group is hydrophobic, which can promote hydrophobic interactions between peptide chains, a key driver of aggregation.[4] The D-configuration of the amino acid can influence the peptide backbone's conformation, potentially favoring self-assembly into aggregated structures.[5] Furthermore, the steric bulk of the entire residue may lead to inefficient coupling, resulting in deletion sequences that can disrupt proper folding and promote aggregation.[2]
Q2: What are the initial signs of on-resin peptide aggregation?
A2: The most common indicators of on-resin aggregation include poor swelling or shrinking of the resin beads.[1] You may also observe incomplete Fmoc deprotection, which can be identified by a persistent blue color after a Kaiser test on a resin sample. Furthermore, you might experience slow or incomplete coupling reactions, indicated by a positive Kaiser test after the coupling step.[2]
Q3: How can I improve the coupling efficiency of this compound itself?
A3: To improve the coupling efficiency of this sterically hindered amino acid, consider the following:
-
Use a potent coupling reagent: Uronium/aminium salts like HATU or HCTU are more effective than standard carbodiimide reagents for hindered amino acids.[2]
-
Perform a "double coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents to ensure the reaction proceeds to completion.[2]
-
Increase the reaction time and/or temperature: Allowing for a longer coupling time or using microwave-assisted synthesis can help overcome the steric hindrance.[2]
Q4: Are there sequence-based strategies to proactively prevent aggregation?
A4: Yes, one of the most effective strategies is to introduce "kinks" into the peptide backbone to disrupt the formation of secondary structures like β-sheets that lead to aggregation. This can be achieved by strategically placing pseudoproline dipeptides (at Ser, Thr, or Cys residues) within your sequence, ideally every 6-8 residues.[6] The native amino acid is regenerated during the final cleavage from the resin.
Q5: Can I use chaotropic salts to manage aggregation?
A5: Yes, washing the resin with a solution of a chaotropic salt, such as 0.8 M lithium chloride (LiCl) in DMF, before the coupling step can be very effective. These salts disrupt the hydrogen bonding network that holds the aggregated peptide chains together. It is crucial to thoroughly wash the resin with DMF after the chaotropic salt wash to remove any residual salt, as it can interfere with the subsequent coupling reaction.
Quantitative Data Summary
While specific quantitative data on the aggregation propensity of this compound is limited, the effectiveness of various anti-aggregation strategies has been documented. The following table summarizes the impact of these strategies.
| Strategy | Description | Key Parameters/Reagents | Expected Outcome |
| Solvent Modification | Improves the solvating properties of the reaction medium to disrupt interchain hydrogen bonding. | Switch from DMF to NMP; add DMSO.[1] | Improved resin swelling and reaction kinetics. |
| Elevated Temperature | Increases reaction temperature to disrupt secondary structures. | Conventional heating or microwave irradiation.[1] | Faster and more complete coupling/deprotection. |
| Chaotropic Agents | Adds salts that disrupt hydrogen bonding networks. | 0.8 M LiCl or NaClO₄ in DMF.[7] | Reduced aggregation and improved reagent accessibility. |
| Backbone Modification | Introduces residues that disrupt the formation of regular secondary structures. | Pseudoproline dipeptides, Hmb/Dmb-protected amino acids.[6][8] | Significantly improved synthesis efficiency for difficult sequences. |
| Resin Modification | Utilizes a resin with a lower substitution level to increase the distance between peptide chains. | Low-substitution resin (e.g., <0.4 mmol/g). | Reduced likelihood of interchain aggregation. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended to ensure complete incorporation of the sterically hindered this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the this compound (4 equivalents). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
-
Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
0.8 M LiCl in DMF
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
Chaotropic Wash:
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.[3]
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a pseudoproline dipeptide to mitigate aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Cys(Ψ(Me,Me)pro)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.[8][9]
-
Add the base to the activation mixture and vortex briefly.[8]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]
-
Allow the coupling reaction to proceed for at least 1-2 hours.
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
-
The native cysteine residue is regenerated during the standard TFA-mediated cleavage and deprotection.
Caption: The mechanism of peptide aggregation and the points of intervention for troubleshooting.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Cys(StBu)-OH Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling conditions for Fmoc-D-Cys(StBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges associated with the incorporation of this compound are:
-
Steric Hindrance: The bulky S-tert-butyl (StBu) protecting group can sterically hinder the coupling reaction, potentially leading to incomplete acylation and deletion sequences.[1]
-
Racemization: Cysteine derivatives are particularly susceptible to racemization (loss of stereochemical integrity) at the α-carbon during base-mediated activation steps.[1][2] This can result in the unwanted incorporation of the L-cysteine enantiomer, leading to diastereomeric impurities that are difficult to separate.[2]
-
β-Elimination: A potential side reaction for cysteine derivatives is the base-catalyzed elimination of the protected thiol group, which forms a dehydroalanine intermediate.[1][3]
Q2: Which coupling reagents are recommended for this compound to minimize side reactions?
The choice of coupling reagent is critical. For optimal results:
-
To Minimize Racemization: Carbodiimide-based reagents used under acidic or neutral conditions are highly recommended. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or 1-Hydroxybenzotriazole (HOBt) is effective at suppressing racemization.[4]
-
To Overcome Steric Hindrance: Potent uronium/aminium salt-based reagents like HATU or HCTU are very effective for difficult couplings.[1][5] However, to mitigate the increased risk of racemization with these reagents, it is crucial to use a weaker, non-nucleophilic base such as sym-collidine or N-methylmorpholine (NMM) instead of the more common N,N-Diisopropylethylamine (DIPEA).[1][4]
Q3: What is "double coupling" and when should I use it for this compound?
Double coupling is the process of repeating the coupling step with a fresh preparation of activated amino acid and reagents immediately after the first attempt.[5] This strategy is highly recommended if a qualitative monitoring method, such as the Kaiser test, indicates that the initial coupling was incomplete (i.e., free amines are still present on the resin).[5][6] It is a common and effective technique to drive the reaction to completion for sterically hindered residues like this compound.[6]
Q4: Can I pre-activate this compound with the coupling reagents?
Pre-activation, where the amino acid, coupling reagent, and base are mixed for a short period before being added to the resin, can increase coupling speed. However, for cysteine derivatives, it is crucial to keep the pre-activation time to a minimum (e.g., 1-5 minutes).[1] Prolonged exposure to the basic activation mixture significantly increases the risk of racemization.[1][2] When using racemization-prone amino acids, avoiding pre-activation altogether by adding the reagents sequentially to the reaction vessel is a safer approach.[2]
Q5: If coupling remains incomplete after all optimization attempts, what is the next step?
If the coupling of this compound remains incomplete even after strategies like using potent reagents, extending reaction times, and double coupling, the unreacted N-terminal amines should be "capped".[5] Capping involves acetylating the unreacted amines with a reagent like acetic anhydride. This terminates the peptide chain at that point, preventing the formation of a deletion peptide in subsequent coupling steps and simplifying the purification of the final target peptide.[5][7]
Data Presentation: Recommended Coupling Conditions
The following tables summarize recommended quantitative parameters for the successful coupling of this compound.
Table 1: Recommended Reagent Equivalents (relative to resin loading)
| Reagent | Equivalents | Rationale & Notes |
| This compound | 3 - 5 | An excess is used to drive the reaction to completion, especially for a sterically hindered residue.[5][6] |
| Option A: Uronium/Aminium Reagents | ||
| HATU / HCTU | 2.9 - 5 | Highly reactive reagents effective for hindered couplings. Use slightly less than the amino acid.[6][7] |
| Base (sym-Collidine / NMM) | 6 - 10 | Use a weaker base to minimize racemization. The amount is typically double that of the amino acid.[6] |
| Option B: Carbodiimide Reagents | ||
| DIC | 3 - 5 | A standard carbodiimide that forms a soluble urea byproduct.[4][8] |
| Additive (Oxyma / HOBt) | 3 - 5 | Essential for suppressing racemization when using carbodiimides.[4][8][9] |
Table 2: Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | DMF, NMP | NMP or mixtures of DMF/DMSO can be beneficial if peptide aggregation is suspected.[3][7] |
| Temperature | Room Temperature to 50°C | Elevated temperatures can help overcome the activation energy for difficult couplings but may increase side reactions.[1][7] |
| Pre-activation Time | 1 - 5 minutes | Keep to a minimum to reduce the risk of racemization.[1] |
| Coupling Time | 1 - 4 hours | Standard duration. Monitor with a Kaiser test.[1] |
| Extended Time | Up to 24 hours (overnight) | Recommended for difficult sequences or if the initial Kaiser test is positive.[5][7] |
| Microwave Conditions | 5 - 15 minutes at ~50°C | Microwave synthesis can significantly shorten reaction times but may exacerbate racemization if not carefully controlled.[1] |
Troubleshooting Guide
Problem: Positive Kaiser test after coupling, indicating incomplete reaction.
This workflow provides a systematic approach to resolving poor coupling efficiency.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/Collidine
This protocol is recommended for overcoming steric hindrance while minimizing racemization.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][8]
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of free primary amines.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-5 eq.) in DMF. Add 2,4,6-collidine (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated amino acid solution.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless or yellow). If the test is positive (blue beads), refer to the troubleshooting guide.
-
Final Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is the method of choice when the primary concern is preventing epimerization.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Reaction:
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring & Final Wash: Follow steps 7-8 from Protocol 1.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-D-Cys(stbu)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-D-Cys(stbu)-OH. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of low yield when using this compound?
Low yields with this compound can typically be attributed to one or more of the following factors:
-
Incomplete Coupling: The bulky S-tert-butylsulfenyl (StBu) protecting group can cause steric hindrance, leading to inefficient coupling of the amino acid to the growing peptide chain. This results in deletion sequences where the this compound residue is missing.
-
Incomplete Deprotection of the StBu Group: The StBu group is removed by reducing agents. If this deprotection is not complete, the subsequent steps, such as disulfide bond formation, will be inefficient, leading to a lower yield of the desired peptide. The efficiency of StBu removal can be sequence-dependent.[1][2]
-
Side Reactions: Cysteine derivatives are prone to certain side reactions during SPPS. With Fmoc-protected cysteine, the most common side reactions include:
-
Racemization: The chiral integrity of the D-Cysteine can be compromised during activation and coupling, leading to the formation of the L-isomer.[3]
-
β-Elimination: Particularly when Cysteine is the C-terminal residue, it can undergo base-catalyzed β-elimination, leading to the formation of dehydroalanine. This intermediate can then react with piperidine to form a piperidinylalanine adduct.[4]
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering the access of reagents for both coupling and deprotection steps, which can be exacerbated by the properties of the protecting groups.[4]
Q2: How can I determine if the coupling of this compound is incomplete?
A positive Kaiser test after the coupling step is a strong indicator of unreacted free amines on the resin, signifying incomplete coupling.[5][6][7]
Troubleshooting Steps for Incomplete Coupling:
-
Double Couple: If the Kaiser test is positive after the initial coupling, perform a second coupling step with a fresh solution of activated this compound.
-
Optimize Coupling Reagents: For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. Consider using more potent activating reagents.
-
Extend Reaction Time: Increasing the coupling reaction time (e.g., from 1 hour to 2-4 hours) can help drive the reaction to completion.
-
Increase Temperature: Cautiously increasing the reaction temperature can improve coupling efficiency, but be mindful of the increased risk of racemization.
Q3: My final peptide yield is low, and I suspect incomplete removal of the StBu group. How can I address this?
Incomplete deprotection of the StBu group is a common issue. The choice of reducing agent and reaction conditions are critical for efficient removal.
Troubleshooting Steps for Incomplete StBu Deprotection:
-
Choice of Reducing Agent: While β-mercaptoethanol (βME) is commonly used, other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be more effective.[1]
-
Optimize Deprotection Conditions: The efficiency of StBu removal can be improved by adjusting the concentration of the reducing agent, the reaction time, and the temperature. It has been noted that the ease of deprotection can be sequence-dependent.[2]
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, a small-scale test cleavage can be performed to analyze the peptide and confirm the complete removal of the StBu group by mass spectrometry.
Q4: I'm observing a side product with a mass addition of +51 Da. What is the cause and how can I prevent it?
A mass addition of +51 Da is indicative of the formation of a 3-(1-piperidinyl)alanine adduct.[4] This occurs via β-elimination of the protected sulfhydryl group, especially when Cysteine is at the C-terminus, followed by the addition of piperidine from the Fmoc deprotection steps.[4]
Preventative Measures for Piperidinylalanine Formation:
-
Resin Choice: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride (2-CTC) resin is recommended as its steric bulk can help suppress this side reaction.
-
Use a Weaker Base for Fmoc Deprotection: While less common, exploring weaker bases for Fmoc deprotection could potentially reduce the rate of β-elimination.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Advantages | Disadvantages |
| HBTU/HATU | Aminium/Uronium salt-based | Fast and efficient for most amino acids. | May not be sufficient for highly hindered couplings; can promote racemization with a strong base. |
| DIC/HOBt | Carbodiimide-based | Cost-effective and generally reduces racemization compared to HBTU/HATU. | Slower reaction times compared to aminium/uronium reagents. |
| DIC/Oxyma | Carbodiimide-based | Shown to further reduce racemization compared to HOBt. | Similar reaction times to DIC/HOBt. |
| PyBOP | Phosphonium salt-based | Highly effective for sterically hindered amino acids. | Can be more expensive; potential for side reactions if not used correctly. |
Table 2: Racemization of Cysteine Derivatives with Different Coupling Methods
| Fmoc-Cys Derivative | Coupling Method | % Racemization (D-isomer formation) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3%[3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8%[3] |
| Fmoc-Cys(StBu)-OH | Not specified | Generally considered less prone to racemization than Trt derivatives.[8] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74%[3] |
Experimental Protocols
Protocol 1: Monitoring Coupling with the Kaiser Test
Purpose: To qualitatively determine the presence of free primary amines on the resin after a coupling reaction. A blue color indicates incomplete coupling.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]
Procedure:
-
After the coupling step and subsequent washes, collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads with DMF and then DCM to remove residual reagents.
-
Add 2-3 drops of each of Reagent A, B, and C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Positive result (incomplete coupling).
-
Yellow or colorless beads and solution: Negative result (complete coupling).
-
Protocol 2: Small-Scale Test Cleavage
Purpose: To analyze the synthesized peptide from a small amount of resin before proceeding with the cleavage of the entire batch. This allows for the assessment of peptide quality and the presence of any side products.
Reagents:
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Ice-cold diethyl ether.
-
Dichloromethane (DCM).
Procedure:
-
Take a small amount of dried peptidyl-resin (5-10 mg).
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin in a microcentrifuge tube.
-
Allow the cleavage to proceed for 2 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the peptide pellet and dissolve it in a suitable solvent for analysis by LC-MS.
Mandatory Visualization
Caption: Troubleshooting workflow for low peptide yield with this compound.
Caption: General workflow for SPPS incorporating this compound.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cysteine-Containing Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize S-alkylation of cysteine residues during trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected mass increase of +56 Da in my cysteine-containing peptide after TFA cleavage. What is the likely cause?
A: A mass addition of 56 Da strongly suggests S-tert-butylation of your cysteine residues.[1] This is a common side reaction where the thiol group (-SH) of cysteine is alkylated by tert-butyl cations.[1][2] These carbocations are generated in significant amounts during the TFA-mediated removal of tert-butyl-based protecting groups (e.g., Boc, tBu) from other amino acids in your peptide sequence, such as Ser(tBu), Thr(tBu), and Asp(OtBu).[2][3]
Q2: My standard cleavage cocktail (TFA/TIS/H₂O) isn't preventing S-alkylation. How can I improve my cleavage strategy?
A: While triisopropylsilane (TIS) and water are common scavengers, they are often not sufficient to completely prevent S-alkylation of cysteine, especially S-tert-butylation.[2][3] To enhance the efficiency of your cleavage cocktail, consider the following:
-
Incorporate Thiol Scavengers: The addition of thiol-containing scavengers is highly effective. 1,2-ethanedithiol (EDT) is a widely used scavenger that helps to keep the cysteine in its reduced state and scavenges carbocations.[4][5] A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[1]
-
Use Thioether Scavengers: Thioanisole and dimethyl sulfide (DMS) have proven beneficial in reducing S-alkylation.[2]
-
Add a Reducing Agent: Including a disulfide-reducing agent like dithiothreitol (DTT) can further minimize this side reaction.[1][2]
-
Optimize Scavenger Combinations: A mixture of scavengers often provides the best protection. For instance, "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT) is effective at minimizing alkylation of tryptophan, a similarly sensitive residue.[2]
Q3: I'm still observing significant S-alkylation even with improved scavenger cocktails. Is there a more robust protocol?
A: Yes, a two-step cleavage protocol has been shown to be highly effective in minimizing S-tert-butylation.[1][2] This strategy involves an initial cleavage with a lower concentration of TFA in the presence of a robust scavenger cocktail, followed by an increase in the TFA concentration to ensure complete deprotection. This approach is detailed in the Experimental Protocols section below.
Q4: Can the choice of cysteine protecting group influence the extent of S-alkylation during cleavage?
A: While the primary source of alkylating species is from other protecting groups, the choice of cysteine protecting group is crucial for the overall success of the synthesis. For routine synthesis of peptides with free thiol groups, the trityl (Trt) group is recommended as it is labile to TFA and is removed during the cleavage step.[4] However, the cleavage of the Cys(Trt) group is a reversible reaction, and the liberated trityl cation can reattach if not effectively scavenged.[4] Therefore, an efficient scavenger cocktail is critical even when using Trt protection. Studies have shown that different Cys S-protecting groups with varying acid lability did not have a significant influence on the degree of S-tert-butylation during cleavage.[2]
Q5: Besides S-alkylation, what other cysteine-related side reactions should I be aware of during SPPS?
A: Cysteine is a versatile but complex amino acid prone to several side reactions:[2]
-
Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of undesired intra- or intermolecular disulfide bonds, resulting in dimers or oligomers.[5][6] This can be minimized by using reducing agents like EDT or DTT in the cleavage cocktail.[4][5]
-
Racemization: Cysteine residues, particularly at the C-terminus, are prone to racemization during activation and coupling.[7]
-
β-elimination: C-terminal cysteine can undergo base-induced β-elimination, especially when linked to the resin via an ester bond.[7]
Q6: I'm working with a peptide synthesized on a Wang resin and see an unexpected side product. Could the resin be the source?
A: Yes, S-alkylation of cysteine can also be caused by carbocations generated from the cleavage of the resin linker itself.[8] For example, the p-hydroxybenzyl group from the decomposition of the Wang linker can alkylate the cysteine thiol group.[8] This is another reason why a robust scavenger cocktail is essential.
Quantitative Data on Scavenger Performance
The following tables summarize the effectiveness of different scavenger cocktails in minimizing the S-tert-butylation of a model cysteine-containing peptide.
Table 1: Effect of Various Scavengers on Cys S-tert-butylation
Cleavage of ³﹐¹⁴Cys(Trt)-linear somatostatin-O-2-CT resin with TFA/TIS/H₂O/scavenger (90:2.5:2.5:5) for 1 hour at room temperature.[2]
| Scavenger | % S-tButylation (Area by HPLC) |
| None (TFA/TIS/H₂O only) | 18.5 |
| Dithiothreitol (DTT) | 11.2 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 10.8 |
| Dimethyl Sulfide (DMS) | 9.5 |
| Thioanisole | 11.8 |
| m-Cresol | 13.2 |
| Anisole | 13.5 |
| Triphenylphosphine (PPh₃) | 12.1 |
Table 2: Comparison of Cleavage Cocktail Compositions
A selection of reported TFA-based cleavage mixtures.[2]
| Cleavage Mixture | Composition |
| Reagent A | TFA/DCM/Dimethyl Sulfide (DMS) (14:5:1) |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) |
| Standard (this study) | TFA/TIS/H₂O (95:2.5:2.5) |
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide
This protocol is a general procedure for the cleavage of a peptide containing Cys(Trt) from a solid support.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) and then dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail. A common mixture is:
-
9.25 mL TFA
-
0.25 mL Triisopropylsilane (TIS)
-
0.25 mL deionized water
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
-
Cool the cocktail on an ice bath for 5-10 minutes.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Allow the vessel to warm to room temperature and agitate gently for 2-3 hours. The formation of a yellow or orange color is indicative of trityl cation release.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). A white precipitate of the crude peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether, centrifuging each time.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This optimized protocol is highly recommended for peptides susceptible to S-tert-butylation.[1][2]
-
Resin Preparation:
-
Follow Step 1 from the standard protocol.
-
-
Step 1: Initial Low-TFA Cleavage:
-
Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail:
-
3.5 mL TFA (70%)
-
0.25 mL TIS (5%)
-
0.25 mL deionized water (5%)
-
0.5 mL Thioanisole (10%)
-
0.5 mL Dimethyl Sulfide (DMS) (10%)
-
50 mg Dithiothreitol (DTT) (1%)
-
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.
-
-
Step 2: High-TFA Final Cleavage:
-
TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Follow Step 4 from the standard protocol.
-
Visualizations
Caption: Mechanism of S-alkylation and the role of scavengers.
Caption: Workflow for the two-step TFA cleavage protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-Cys(StBu)-OH Stability and Scavenger Impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-D-Cys(StBu)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, particularly concerning the impact of scavengers on the stability of the S-tert-butylthio (StBu) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the S-tert-butylthio (StBu) protecting group on this compound?
A1: The S-tert-butylthio (StBu) group is an orthogonal protecting group for the thiol side chain of cysteine. Its primary role is to remain stable throughout the Fmoc-based solid-phase peptide synthesis (SPPS) process, including the repeated basic conditions used for Fmoc deprotection and the final acidic cleavage from the resin.[1][2] This stability allows for the synthesis and purification of the fully protected peptide before the selective removal of the StBu group to facilitate controlled disulfide bond formation.[3]
Q2: Under what conditions is the StBu protecting group labile?
A2: The StBu group is stable to trifluoroacetic acid (TFA) in the absence of thiol-based scavengers.[4] It is, however, readily cleaved by reducing agents, particularly thiols such as dithiothreitol (DTT), β-mercaptoethanol (BME), or 1,2-ethanedithiol (EDT).[3][4] This selective lability is the basis for its use in orthogonal disulfide bond formation strategies.
Q3: Which scavengers should be avoided during the final cleavage of a peptide containing Cys(StBu)?
A3: Thiol-based scavengers must be avoided in the cleavage cocktail if the StBu group is to remain intact. Common thiol scavengers to avoid include:
-
1,2-Ethanedithiol (EDT)[5]
-
Dithiothreitol (DTT)
-
Thiophenol
Using these scavengers will result in the premature deprotection of the cysteine residue.
Q4: What are suitable scavengers to use in a cleavage cocktail for a peptide containing this compound?
A4: To maintain the StBu group during cleavage, non-thiol scavengers should be used. Effective options include:
-
Triisopropylsilane (TIS)
-
Triethylsilane (TES)
-
Water
-
Phenol
-
Thioanisole
A standard cleavage cocktail that preserves the StBu group is TFA/TIS/H₂O (95:2.5:2.5).[4]
Q5: What are the potential side reactions when using this compound, and how can they be minimized?
A5: Cysteine derivatives, in general, are prone to certain side reactions during SPPS. While the StBu group is robust, care should be taken to minimize:
-
Racemization: Cysteine residues are susceptible to racemization during activation. Using coupling reagents like DIC/Oxyma can help reduce this side reaction.[6]
-
β-Elimination: Particularly when cysteine is the C-terminal residue, it can undergo β-elimination. The use of 2-chlorotrityl resin is recommended to minimize this issue.[6]
-
Premature deprotection: As mentioned, this is primarily caused by the use of incompatible thiol-based scavengers during cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of StBu group during final cleavage | Use of a thiol-based scavenger (e.g., EDT, DTT) in the cleavage cocktail. | Prepare a fresh cleavage cocktail without thiol-based scavengers. A recommended mixture is TFA/TIS/H₂O (95:2.5:2.5).[4] |
| Incomplete removal of the StBu group after synthesis | Insufficient reducing agent or reaction time during the deprotection step. | For on-resin deprotection, use a solution of 5% Dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF and perform multiple short treatments.[7] For solution-phase deprotection, use a 10-20 fold excess of DTT. Monitor the reaction by HPLC to ensure completion.[4] |
| Presence of S-tert-butylated Cysteine in final peptide | This is a common side reaction where the liberated Cys thiol reacts with tBu cations from other protecting groups. While more prevalent with acid-labile Cys protecting groups, it can occur if the StBu group is prematurely cleaved. | The use of effective scavengers is crucial. A study on a similar side reaction with Cys(Trt) showed that a combination of scavengers can be highly effective.[8] See the data in the table below for scavenger efficacy. |
| Oxidation of the free thiol after StBu removal | The free sulfhydryl group is susceptible to air oxidation, leading to unintended disulfide bond formation. | After deprotection of the StBu group, handle the peptide under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. If the reduced form is desired, it should be used immediately or stored appropriately.[6] |
Data Presentation
Table 1: Scavenger Compatibility with the StBu Protecting Group
| Scavenger | Type | Compatibility with StBu | Notes |
| Triisopropylsilane (TIS) | Silane | Compatible | Excellent scavenger for carbocations.[6] |
| Water (H₂O) | Protic | Compatible | Often used in combination with TIS. |
| 1,2-Ethanedithiol (EDT) | Thiol | Incompatible | Will cleave the StBu group.[5] |
| Dithiothreitol (DTT) | Thiol | Incompatible | Used for the intentional deprotection of the StBu group.[3] |
| Thioanisole | Thioether | Compatible | Effective scavenger. |
| Phenol | Aromatic | Compatible | Commonly used scavenger. |
Table 2: Efficacy of Different Scavenger Cocktails in Reducing S-tButylation Side Products *
| Scavenger Cocktail Composition (TFA/TIS/H₂O/Scavenger - 90:2.5:2.5:5) | Desired Peptide (%) | Total S-tButylated Species (%) |
| No additional scavenger | 76.9 | 18.6 |
| m-cresol | 83.2 | 11.8 |
| Anisole | 83.5 | 11.5 |
| Thioanisole | 84.1 | 10.9 |
| Dimethyl sulfide (DMS) | 85.3 | 9.7 |
| 1,4-Butanedithiol (1,4-BDMT) | 86.2 | 8.8 |
| Dithiothreitol (DTT) | 87.5 | 7.5 |
*Data adapted from a study on a 14-mer somatostatin analogue containing Cys(Trt). While not directly on this compound, this data provides a good relative comparison of scavenger effectiveness in mitigating S-alkylation by t-butyl cations.[8]
Experimental Protocols
Protocol 1: Cleavage of a Peptide Containing Cys(StBu) while Maintaining the Protecting Group
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3x) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.
-
Drying: Dry the peptide pellet under vacuum. The resulting peptide will have the StBu group intact.[4]
Protocol 2: On-Resin Deprotection of the StBu Group
-
Resin Swelling: Swell the StBu-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 0.1 M N-methylmorpholine (NMM) and 5% dithiothreitol (DTT) in DMF.
-
Deprotection Reaction: Treat the resin with the deprotection solution for 5-10 minutes at room temperature. Repeat this treatment two more times with fresh solution.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove the deprotection reagents and byproducts. The resin now contains the peptide with a free cysteine thiol, ready for subsequent reactions like on-resin disulfide bond formation.
Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Troubleshooting logic for unexpected StBu deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Cys(StBu)-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-D-Cys(StBu)-OH. The S-tert-butylthio (StBu) protecting group offers an orthogonal strategy for cysteine protection, as it is stable under the acidic conditions of final cleavage from the resin, allowing for purification of the protected peptide before selective deprotection and disulfide bond formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the StBu protecting group for D-Cysteine?
A1: The StBu group is stable during standard Trifluoroacetic acid (TFA)-based cleavage from the synthesis resin.[1] This stability provides an orthogonal protection strategy, enabling the purification of the fully protected peptide.[1][2] This is particularly advantageous for complex syntheses or when regioselective disulfide bond formation is required. The StBu group can be selectively removed post-purification using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][3]
Q2: What are the most common side-products seen during the purification of Cys(StBu)-containing peptides?
A2: Common side-products include:
-
Disulfide-bonded dimers or oligomers: These can form if premature deprotection of the StBu group occurs, followed by oxidation.
-
Incomplete deprotection: Residual StBu groups on the desired peptide.
-
Modifications from scavengers: Side reactions with scavengers used in the cleavage cocktail can lead to adducts.
-
Oxidation of other sensitive residues: Methionine, if present, can be oxidized to its sulfoxide form.[4]
Q3: How can I prevent premature deprotection or modification of the Cys(StBu) group during cleavage?
A3: The StBu group is generally stable to TFA. However, prolonged cleavage times or the presence of certain scavengers can lead to side reactions. It is crucial to use a well-defined cleavage cocktail and optimize the cleavage duration. For peptides with sensitive residues, a carefully selected scavenger combination is essential.[5][6]
Q4: What are the recommended HPLC conditions for purifying StBu-protected peptides?
A4: Reversed-phase HPLC (RP-HPLC) is the standard method. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[7] The hydrophobic nature of the StBu group may increase the peptide's retention time compared to its deprotected form.
Q5: How can I confirm the integrity of the StBu group after purification?
A5: Mass spectrometry is the definitive method. The expected mass of the purified peptide should include the mass of the StBu group (+88 Da for each Cys(StBu) residue). A peak corresponding to the mass of the deprotected peptide or its dimer would indicate unintended deprotection.
Troubleshooting Guide
Problem 1: Unexpected Peaks in the HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Premature StBu Deprotection & Disulfide Formation | Ensure the cleavage cocktail is fresh and appropriate for your peptide sequence. Minimize cleavage time to what is necessary for complete removal from the resin and deprotection of other side-chain groups. Analyze unexpected peaks by mass spectrometry to identify them as deprotected monomers or disulfide-linked species. |
| Side Reactions with Scavengers | The choice of scavengers is critical. For instance, triisopropylsilane (TIS) is a common scavenger, but in some contexts, it can lead to side reactions.[8] Consider using alternative scavengers if adducts are detected. |
| Incomplete Cleavage from Resin | If the main product peak is smaller than expected and there are multiple small peaks, incomplete cleavage could be the cause. Extend the cleavage time slightly or increase the volume of the cleavage cocktail. |
| Oxidation of Sensitive Residues (e.g., Met, Trp) | Use cleavage cocktails containing scavengers designed to protect these residues, such as Reagent K, which includes phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[6][9] |
Problem 2: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Hydrophobic peptides, especially longer sequences, are prone to aggregation.[10] This can lead to poor solubility and loss during purification. Try dissolving the crude peptide in a small amount of a stronger solvent like DMSO or formic acid before diluting it with the HPLC mobile phase. Performing purification at a higher temperature might also help. |
| Precipitation During Oxidation | If performing on-resin or in-solution disulfide bond formation after StBu removal, high peptide concentrations can lead to intermolecular disulfide bond formation and precipitation.[11] It is recommended to perform oxidation at high dilution (0.1-1 mg/mL).[11] |
| Incomplete StBu Deprotection (if deprotecting before HPLC) | If the deprotection step is performed before purification, ensure it goes to completion. Monitor the reaction with a small analytical HPLC run or mass spectrometry. Incomplete removal of the StBu group can be caused by insufficient reducing agent or suboptimal pH. The addition of a mild base like N-methylmorpholine (NMM) can facilitate complete removal.[1][7] |
Problem 3: Mass Spectrometry Shows Loss of the StBu Group
| Possible Cause | Troubleshooting Steps |
| Instability During Cleavage | While generally stable, some sequences or cleavage conditions might promote StBu loss. A two-step cleavage process with a milder initial TFA concentration has been shown to mitigate certain side reactions.[8] |
| In-source Fragmentation in Mass Spectrometer | The StBu group can sometimes be labile under certain mass spectrometry conditions. Try using a softer ionization method if available. |
| Disulfide Scrambling | If multiple cysteine residues are present, unintended disulfide bond formation (scrambling) can occur if the StBu group is prematurely removed. To minimize this, maintain a low pH (~6.5 or lower) during purification steps before intentional disulfide bond formation.[12][13] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(StBu)-Containing Peptide
-
Resin Preparation: After synthesis, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing other sensitive residues like Met or Trp, consider a cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5).[1][6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1][6]
-
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether. Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of DMSO or formic acid can be used to aid dissolution.
-
Chromatography Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (analytical) or a corresponding preparative column.
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30-40 minutes at a flow rate of 1 mL/min for analytical or adjusted accordingly for preparative scale.[7]
-
Detection: Monitor the elution at 214 nm and 280 nm.[7]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: Post-Purification Deprotection of StBu Group
-
Peptide Dissolution: Dissolve the purified, StBu-protected peptide in a suitable buffer, for example, a buffer at pH 7-8.
-
Addition of Reducing Agent: Add a 10-20 fold molar excess of a reducing agent like DTT or TCEP.[1][3]
-
Reaction Monitoring: Monitor the deprotection reaction by analytical HPLC and mass spectrometry until the starting material is consumed. The reaction is typically complete within a few hours at room temperature.
-
Removal of Reducing Agent: The excess reducing agent and the cleaved StBu group can be removed by another round of HPLC purification or by size exclusion chromatography.
Data and Visualizations
Table 1: Common Cleavage Cocktails
| Reagent Name | Composition (v/v) | Target Residues & Notes |
| Standard (Reagent B-like) | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, good for Trt-based protecting groups. TIS is used in place of odorous thiols.[1][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing Cys, Met, Trp, and Tyr to prevent side reactions.[6] |
Diagrams
Caption: Troubleshooting workflow for unexpected HPLC results.
Caption: Overview of cleavage and potential side reactions.
Caption: Decision logic for disulfide bond formation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 7. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Avoiding piperidinylalanine formation with C-terminal cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with piperidinylalanine formation during the synthesis of peptides with a C-terminal cysteine.
Frequently Asked Questions (FAQs)
Q1: What is piperidinylalanine formation, and why does it occur with C-terminal cysteine?
A1: Piperidinylalanine is an undesired side product that forms during Solid-Phase Peptide Synthesis (SPPS), particularly when using the Fmoc/tBu strategy for peptides with a C-terminal cysteine.[1] The formation is a two-step process:
-
β-Elimination: The base used for Fmoc deprotection, typically piperidine, catalyzes the elimination of the protected thiol group of the C-terminal cysteine. This results in the formation of a dehydroalanine intermediate.[1][2]
-
Michael Addition: Piperidine then acts as a nucleophile and adds to the dehydroalanine intermediate, forming the 3-(1-piperidinyl)alanine adduct.[1][2][3]
This side product can be identified by a mass shift of +51 Da in mass spectrometry analysis.[1][2][4]
Q2: What are the key factors that promote the formation of piperidinylalanine?
A2: Several factors can significantly influence the extent of this side reaction:
-
Resin Type: Wang-type resins are known to exacerbate piperidinylalanine formation when a cysteine residue is anchored to them.[4]
-
Cysteine Protecting Group: The nature of the thiol protecting group is critical. Less sterically hindered protecting groups are more susceptible to base-catalyzed elimination.[1][5] While the sterically bulky trityl (Trt) group can minimize the side reaction, it does not eliminate it entirely.[2]
-
Base and Deprotection Conditions: The strength of the base used for Fmoc removal and prolonged exposure to it can promote the initial β-elimination step.[1]
Q3: How can I detect piperidinylalanine formation in my peptide sample?
A3: The most common and effective method for detecting the piperidinylalanine side product is mass spectrometry . You will observe a peak corresponding to the desired peptide mass plus 51 atomic mass units (amu).[1] HPLC analysis may also reveal a separate peak for the modified peptide, which can aid in quantification.
Q4: What are the primary strategies to avoid or minimize piperidinylalanine formation?
A4: To minimize the formation of the piperidinylalanine adduct, consider the following strategies:
-
Choice of Resin: Utilizing sterically hindered resins like 2-chlorotrityl chloride resin is highly recommended for the synthesis of peptides with C-terminal cysteine, as they have been shown to reduce this side reaction to acceptable levels.
-
Cysteine Protecting Group: Employing a more robust and sterically bulky protecting group on the cysteine thiol can significantly reduce the initial β-elimination. The tetrahydropyranyl (Thp) protecting group has been shown to result in lower piperidinylalanine formation compared to the more common trityl (Trt) group.[5]
-
Alternative Deprotection Reagents: In some cases, using alternative, milder bases for Fmoc deprotection, such as piperazine in combination with HOBt, can be beneficial.[6][7]
-
Side-Chain Anchoring: An alternative strategy involves anchoring the cysteine residue to the resin via its side chain, which can minimize side reactions at the C-terminus.[8]
Troubleshooting Guide
Problem: I observe a significant peak at +51 Da in the mass spectrum of my C-terminal cysteine peptide.
This indicates the formation of the 3-(1-piperidinyl)alanine side product.[1][2][4]
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for piperidinylalanine formation.
Quantitative Data Summary
The choice of the cysteine protecting group can significantly impact the extent of side reactions. The following table summarizes a comparison of racemization and piperidinylalanine formation for different cysteine derivatives.
| Cysteine Derivative | Racemization (%) | Reference |
| Fmoc-Cys(Thp)-OH | 0.74 | |
| Fmoc-Cys(Trt)-OH | 3.3 | |
| Fmoc-Cys(Dpm)-OH | 6.8 |
Data from coupling experiments using DIPCDI/Oxyma Pure.
Key Experimental Protocols
Protocol 1: Recommended Synthesis of Peptides with C-Terminal Cysteine using 2-Chlorotrityl Chloride Resin
This protocol is designed to minimize both piperidinylalanine formation and racemization.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (1 equivalent) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Couplings: Continue the peptide synthesis using your standard coupling protocols.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[6]
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Protocol 2: Alternative Fmoc Deprotection using Piperazine/HOBt
This protocol can be used as an alternative to standard piperidine deprotection to reduce base-catalyzed side reactions.[7]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperazine/HOBt deprotection solution to the resin and agitate gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.
Reaction Mechanism Visualization
The following diagram illustrates the chemical pathway leading to the formation of the piperidinylalanine side product.
Caption: Mechanism of piperidinylalanine formation.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-D-Cys(StBu)-OH vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the selection of protecting groups for cysteine residues is a critical decision that profoundly influences synthesis efficiency, final peptide purity, and the strategy for disulfide bond formation. Among the most common choices for Fmoc-based strategies are those employing the S-tert-butylthio (StBu) and S-trityl (Trt) protecting groups. This guide offers an objective comparison of Fmoc-D-Cys(StBu)-OH and Fmoc-Cys(Trt)-OH, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between the StBu and Trt protecting groups lies in their stability and cleavage conditions. The Trt group is acid-labile and is typically removed during the final trifluoroacetic acid (TFA)-based cleavage of the peptide from the resin.[1][2] This allows for a one-pot deprotection and cleavage, which is efficient for synthesizing peptides with free thiols.[1] In contrast, the StBu group is stable to standard TFA cleavage conditions, providing an orthogonal protection strategy.[3][4] This stability allows for the isolation and purification of the protected peptide, with the subsequent selective removal of the StBu group under reducing conditions to facilitate controlled disulfide bond formation.[5][6]
Performance Comparison at a Glance
The choice between this compound and Fmoc-Cys(Trt)-OH depends heavily on the desired synthetic outcome. For routine synthesis of peptides requiring a free cysteine thiol upon cleavage, Fmoc-Cys(Trt)-OH is a cost-effective and widely used option.[7] However, for more complex peptides, such as those with multiple disulfide bonds or those requiring post-synthetic modification of the cysteine residue, the orthogonal nature of the StBu group offers significant advantages.[5]
| Feature | This compound | Fmoc-Cys(Trt)-OH |
| Protecting Group | S-tert-butylthio (StBu) | S-trityl (Trt) |
| Cleavage from Resin | Stable to standard TFA cleavage cocktails.[3][4] | Cleaved simultaneously with the peptide from acid-labile resins using TFA.[1][2] |
| Side-Chain Deprotection | Requires a separate, reductive step (e.g., with DTT or TCEP).[5] | Occurs during the final TFA cleavage.[1] |
| Orthogonality | Offers true orthogonality, allowing for selective deprotection.[5] | Limited orthogonality in standard Fmoc-SPPS. |
| Racemization | Generally considered more stable with a lower tendency for racemization.[3] | More prone to racemization, especially with certain coupling reagents.[2][8] |
| Key Advantage | Robustness and stability, enabling complex synthetic strategies.[4] | Cost-effective and efficient for routine synthesis of peptides with free thiols.[7] |
Quantitative Data Summary
| Parameter | Reagent/Condition | Fmoc-Cys(Trt)-OH | Notes |
| Racemization | DIPCDI/Oxyma Pure | 3.3% | Racemization of Fmoc-Cys(Trt)-OH during coupling.[2] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization observed with phosphonium/uronium reagents under heating.[2] | |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization.[2] | |
| Cleavage Side Reaction | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Formation of C-terminal Cys S-t-butylation.[2] |
| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time can increase side product formation.[2] |
Experimental Protocols
The following protocols outline the general steps for the incorporation of this compound and Fmoc-Cys(Trt)-OH into a peptide sequence during solid-phase peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle for Cysteine Incorporation
This protocol describes a standard manual SPPS workflow for the incorporation of a single cysteine residue.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected cysteine derivative (this compound or Fmoc-Cys(Trt)-OH) (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3 equivalents) and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
4. Washing:
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
5. Repeat:
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Cys(Trt)-OH:
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail, typically consisting of TFA/triisopropylsilane (TIS)/water in a ratio of 95:2.5:2.5. For peptides containing multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[4]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.[4]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the precipitated peptide under vacuum.
For Peptides Synthesized with this compound:
1. Peptide Cleavage (StBu group remains intact):
-
Cleave the peptide from the resin using a standard TFA/TIS/water (95:2.5:2.5) cocktail.[6]
2. Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
3. StBu Deprotection (Post-Purification):
-
Dissolve the purified, StBu-protected peptide in a suitable solvent (e.g., DMF).
-
Add a solution of dithiothreitol (DTT) (e.g., 10-20 equivalents) and a mild base such as N-methylmorpholine (NMM) to initiate deprotection.[6]
-
The reaction progress can be monitored by HPLC.
Visualizing the Workflow and Deprotection Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general workflow of SPPS and the distinct deprotection mechanisms for the StBu and Trt protecting groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Deprotection mechanisms for StBu and Trt protecting groups.
Conclusion
The choice between this compound and Fmoc-Cys(Trt)-OH is a strategic one, dictated by the complexity of the target peptide and the desired end goal. Fmoc-Cys(Trt)-OH offers a straightforward and economical path for the synthesis of peptides where a free thiol is the final product. However, its propensity for racemization and other side reactions necessitates careful control over coupling conditions.
Conversely, this compound provides a robust and orthogonal protecting group strategy that is indispensable for the synthesis of complex peptides, particularly those requiring regioselective disulfide bond formation. The added stability of the StBu group throughout the synthesis minimizes the risk of premature deprotection and side reactions, contributing to higher purity of the final product. While it requires an additional deprotection step, the control and versatility it offers make it the superior choice for advanced peptide synthesis projects. Researchers and drug development professionals should carefully consider these factors to select the most appropriate cysteine derivative for their specific application.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to StBu, Acm, and Thp Cysteine Protecting Groups in Peptide Synthesis
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and alkylation, but also dictates the strategy for forming specific disulfide bonds. This guide provides an objective comparison of three commonly employed cysteine protecting groups: S-tert-butylthio (StBu), Acetamidomethyl (Acm), and Tetrahydropyranyl (Thp), supported by experimental data and detailed protocols.
Introduction to Cysteine Protection in SPPS
The sulfhydryl group of cysteine is highly nucleophilic, making it susceptible to a variety of unwanted chemical modifications during the iterative steps of SPPS.[1] Protecting this group is therefore essential to maintain the integrity of the peptide chain. An ideal cysteine protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group (typically Fmoc), and selectively removable under mild conditions that do not compromise the final peptide.[1] The choice between different protecting groups is often dictated by the overall synthetic goal, particularly for peptides containing multiple disulfide bridges where orthogonal protection strategies are necessary.[1]
Comparison of Physicochemical and Performance Characteristics
The StBu, Acm, and Thp protecting groups offer distinct advantages and disadvantages in terms of their stability, deprotection conditions, and potential side reactions. The selection of the most appropriate group depends on the specific requirements of the peptide being synthesized.
| Feature | S-tert-butylthio (StBu) | Acetamidomethyl (Acm) | Tetrahydropyranyl (Thp) |
| Chemical Structure | (CH₃)₃CS- | CH₃CONHCH₂- | C₅H₉O- |
| Stability | Stable to TFA and basic conditions for Fmoc deprotection.[2] | Stable to acidic and basic conditions used in SPPS.[3][4] | Stable to basic conditions for Fmoc deprotection; labile to acidic conditions.[5][6] |
| Deprotection Conditions | Reducing agents (e.g., DTT, β-mercaptoethanol, TCEP).[1] | Oxidizing agents (e.g., Iodine), heavy metal salts (e.g., Hg(OAc)₂, AgOTf), or palladium complexes.[1] | Acidic conditions (e.g., TFA during final cleavage).[1][5] |
| Orthogonality | Orthogonal to acid-labile and oxidatively cleaved groups.[1] | Orthogonal to acid-labile and reductively cleaved groups.[1] | Orthogonal to reductively and oxidatively cleaved groups. |
| Key Advantages | TFA stability allows for purification of the protected peptide.[2] | High stability allows for purification of the protected peptide before disulfide bond formation.[4] | Reduces racemization of the C-terminal cysteine during coupling.[1][5] Improves solubility of protected peptides.[5] |
| Potential Disadvantages | Removal can be sluggish or incomplete.[1] | Deprotection may require harsh or toxic reagents (e.g., mercury salts).[1][3] Iodine can cause side reactions like iodination of tyrosine residues.[3] | Introduces a temporary diastereomeric center.[1] Not stable to acidic conditions used for cleavage from some resins. |
| Racemization | Prone to racemization during coupling. | Prone to racemization during coupling. | Significantly reduces racemization compared to other groups (e.g., 0.74% for Fmoc-Cys(Thp)-OH vs. 3.3% for Fmoc-Cys(Trt)-OH).[1][5] |
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. The following sections provide methodologies for the coupling of cysteine residues protected with StBu, Acm, and Thp, as well as their subsequent deprotection.
Protocol 1: General Coupling of Fmoc-Cys(PG)-OH in SPPS
This protocol outlines the manual coupling of an Fmoc-protected cysteine derivative to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Cys(StBu)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(Thp)-OH
-
SPPS resin with a free amine group
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Cys(PG)-OH (3-5 equivalents relative to resin loading), HBTU (or HATU), and HOBt (or HOAt) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Deprotection of Cys(StBu) with TCEP
This protocol describes the removal of the StBu group from a cysteine residue in a peptide.
Materials:
-
Cys(StBu)-protected peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5)
-
Degassed water
Procedure:
-
Peptide Dissolution: Dissolve the Cys(StBu)-protected peptide in the chosen buffer to a concentration of 1-5 mg/mL.
-
TCEP Addition: Prepare a stock solution of TCEP in degassed water. Add a 10-50 fold molar excess of TCEP to the peptide solution.
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: Once the deprotection is complete, the peptide with the free thiol can be purified by RP-HPLC.
Protocol 3: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine
This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond while the peptide is still attached to the resin.[7]
Materials:
-
Acm-protected peptide on resin
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Suspension: Suspend the linear peptide resin in DMF (approximately 1 mL/gram of resin).[7]
-
Iodine Treatment: Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF/H₂O (approximately 1 mL/gram of resin).[7]
-
Reaction: Shake the reaction mixture at room temperature for 40 minutes.[7]
-
Filtration and Washing: Filter the resin and wash it sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times), DMF (5 times), and DCM (3 times).[7]
-
Cleavage: The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).
Protocol 4: Deprotection of Cys(Thp) during Final Cleavage
The Thp group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[5]
Materials:
-
Thp-protected peptide on resin
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage and Deprotection: Add the pre-chilled cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin substitution).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. During this time, the Thp group will be cleaved along with other acid-labile side-chain protecting groups and the peptide will be cleaved from the resin.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide pellet under vacuum.
Visualizing Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Comparative Guide to Analytical Methods for Peptides Containing Fmoc-D-Cys(Stbu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate characterization of synthetic peptides is paramount to ensure purity, identity, and quality. The incorporation of non-standard amino acid derivatives, such as Fmoc-D-Cys(Stbu)-OH, introduces unique analytical challenges. The S-tert-butylsulfenyl (StBu) protecting group on the cysteine thiol offers stability during synthesis but requires specific analytical strategies for verification and final product analysis. This guide provides a comparative overview of key analytical methods for peptides containing this compound, complete with experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific information required, from initial purity assessment to detailed structural elucidation. The following table summarizes the performance of common analytical techniques for peptides incorporating this compound.
| Analytical Method | Parameter | Performance Characteristics | Key Advantages | Key Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity Assessment | High resolution for separating the target peptide from impurities and by-products. Purity is typically determined by peak area percentage. | Robust, quantitative, and widely available. Excellent for monitoring reaction completion and assessing final purity. | Destructive to the sample. Retention times can be influenced by minor modifications. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | Provides the molecular weight of the eluting peaks from the HPLC, confirming the identity of the target peptide and helping to identify impurities. Electrospray ionization (ESI) is a common soft ionization technique used.[1] | Combines the separation power of HPLC with the mass identification of MS. High sensitivity. | Destructive to the sample. Ionization efficiency can vary between peptides. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Molecular Weight Confirmation | Offers rapid and accurate molecular weight determination of the peptide. | High throughput and tolerance to some buffers and salts. Good for analyzing complex mixtures. | Destructive to the sample. Mass accuracy may be slightly lower than ESI-MS for some instruments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR can confirm the presence of the Stbu group and the overall peptide structure. It is a non-destructive technique.[2][3] | Provides detailed structural information, including stereochemistry and conformation. Non-destructive.[3] | Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Complex spectra for larger peptides. |
Experimental Protocols
Accurate and reproducible analytical data rely on well-defined experimental protocols. The following are detailed methodologies for the key experiments discussed.
RP-HPLC for Purity Analysis of a Crude Peptide Containing D-Cys(Stbu)
This protocol outlines a general procedure for assessing the purity of a crude peptide synthesized using this compound after cleavage from the resin.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size).[4]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Sample Solvent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of the sample solvent. Vortex to ensure complete dissolution.
-
HPLC Method:
-
Data Analysis: The purity of the peptide is determined by calculating the peak area of the main product as a percentage of the total peak area in the chromatogram.
LC-MS for Identity Confirmation
This protocol is designed to confirm the molecular weight of the synthesized peptide containing D-Cys(Stbu).
Instrumentation:
-
An HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solvent: Water/acetonitrile (1:1 v/v) with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare the sample as described for RP-HPLC analysis, using formic acid-containing solvents.
-
LC-MS Method:
-
LC Gradient: A suitable gradient to ensure separation of the main peak.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
-
Data Analysis: The acquired mass spectrum for the main chromatographic peak should show a molecular ion [M+H]⁺ corresponding to the calculated molecular weight of the peptide containing the D-Cys(Stbu) residue. Multiple charged ions [M+nH]ⁿ⁺ may also be observed.
NMR Spectroscopy for Structural Verification
This protocol provides a general method for acquiring ¹H NMR spectra to confirm the presence of the Stbu group.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).[2]
Reagents:
-
Deuterated solvent such as DMSO-d₆ or CDCl₃.[2]
-
Internal Standard: Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent.[2] Add a small amount of TMS as an internal standard.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key signals to identify for the Stbu group include a characteristic singlet in the upfield region (around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
-
-
Data Analysis: The presence and integration of the characteristic Stbu peak, along with other expected peptide backbone and side-chain resonances, provide structural confirmation.
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing peptides containing this compound, the following diagrams illustrate the key stages.
Caption: Workflow for synthesis and analysis of peptides.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Cys(StBu)-OH
For Researchers, Scientists, and Drug Development Professionals: A Technical Comparison of Cysteine Protecting Groups in Fmoc-Solid Phase Peptide Synthesis
The synthesis of peptides incorporating D-cysteine is a strategic approach to enhance peptide stability and modulate biological activity. The choice of the thiol protecting group on the Fmoc-D-Cysteine building block is a critical decision that directly influences the success of solid-phase peptide synthesis (SPPS), the purity profile of the crude peptide, and the subsequent strategy for disulfide bond formation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-D-Cys(StBu)-OH versus other common cysteine protecting group strategies.
The Strategic Advantage of the S-tert-butylthio (StBu) Protecting Group
The S-tert-butylthio (StBu) group is a disulfide-based protecting group renowned for its robustness in Fmoc-SPPS. A key feature of the StBu group is its exceptional stability under both the basic conditions required for Fmoc group removal (typically piperidine in DMF) and the acidic conditions of the final peptide cleavage from the resin (commonly trifluoroacetic acid, TFA).[1] This stability minimizes the risk of premature deprotection and associated side reactions, which is crucial for achieving high purity, especially in the synthesis of complex or lengthy peptide sequences.[1]
The StBu group offers an orthogonal deprotection strategy, as its removal is achieved under mild reducing conditions, typically using thiols like dithiothreitol (DTT) or phosphines.[2] This allows for the purification of the fully assembled, StBu-protected peptide prior to selective deprotection and disulfide bond formation.
Comparative HPLC Performance of Cysteine Protecting Groups
The choice of the cysteine protecting group significantly impacts the chromatographic profile of the crude peptide. The hydrophobicity and size of the protecting group can alter the retention time of the peptide on a reversed-phase HPLC column. Furthermore, the stability of the protecting group during synthesis and cleavage affects the impurity profile.
Below is a summary of the expected HPLC performance of a model peptide synthesized with this compound and two common alternatives: Fmoc-D-Cys(Acm)-OH and Fmoc-D-Cys(Trt)-OH.
| Protecting Group | Deprotection Method | Expected Crude Purity (%) | Key Observations from HPLC Analysis |
| S-tert-butylthio (StBu) | Reduction (e.g., DTT, phosphines) | 85-95 | The main peak in the chromatogram corresponds to the StBu-protected peptide. A shift in retention time to a more polar position would be observed after reductive deprotection.[3] |
| Acetamidomethyl (Acm) | Iodine, Silver Salts, NCS | 85-95 | The primary peak represents the Acm-protected peptide. The Acm group is relatively polar, which may lead to earlier elution times compared to the fully deprotected peptide.[3] |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | 80-90 | The main peak is the deprotected peptide, as the acid-labile Trt group is removed during the standard TFA cleavage. The chromatogram may show small side-product peaks resulting from the reactive trityl cation.[3] |
Note: The expected purity and retention times are illustrative and will vary depending on the specific peptide sequence, the success of the synthesis, and the HPLC conditions used.[3]
Experimental Protocols
Accurate and reproducible comparative analysis relies on consistent experimental procedures. The following are detailed protocols for the solid-phase synthesis of a model D-cysteine-containing peptide and its subsequent HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a standard manual Fmoc-SPPS workflow for a model peptide (e.g., H-Gly-D-Cys-Phe-NH2) on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH, this compound, or other protected D-Cys derivatives, and Fmoc-Gly-OH for subsequent cycles) and a coupling agent (e.g., HBTU) in DMF.
-
Add an activator base (e.g., DIPEA) to the amino acid solution and immediately add it to the resin.
-
Agitate the mixture for 2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours. Note: The StBu and Acm groups will remain intact under these conditions, while the Trt group will be cleaved.[4]
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Crude Peptides
This protocol provides a standard method for the analysis of the crude synthetic peptides.
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard Reverse-Phase HPLC (RP-HPLC) system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.[3]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[3]
-
Flow Rate: 1 mL/min for an analytical column.[3]
-
Detection: Monitor UV absorbance at 210-220 nm.[3]
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: General workflow for Fmoc-SPPS and subsequent HPLC analysis.
Caption: Decision logic for selecting a D-cysteine protecting group.
Conclusion
The selection of a cysteine protecting group is a critical parameter in the synthesis of D-cysteine-containing peptides. This compound offers excellent stability during SPPS, providing a reliable option for achieving high crude peptide purity. Its orthogonal deprotection scheme allows for the purification of the protected peptide and subsequent controlled disulfide bond formation. In contrast, Fmoc-D-Cys(Trt)-OH allows for a more straightforward simultaneous cleavage and deprotection, though it may lead to a more complex impurity profile due to the reactivity of the trityl cation. The choice between these and other protecting groups like Acm should be guided by the overall synthetic strategy, the desired final product, and the complexity of the peptide sequence. A standardized HPLC protocol is essential for the accurate comparison of the purity and chromatographic behavior of peptides synthesized with different protecting group strategies.
References
A Comparative Guide to the Mass Spectrometry of Peptides with StBu-Protected Cysteine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups for cysteine residues is a cornerstone of successful peptide synthesis, particularly for complex peptides destined for mass spectrometry (MS) analysis. The choice of protecting group influences not only the synthetic strategy but also the behavior of the peptide during MS-based characterization. This guide provides an objective comparison of the S-tert-butylthio (StBu) protecting group with other common alternatives, supported by available data and detailed experimental protocols.
Introduction to Cysteine Protection and Mass Spectrometry
The nucleophilic thiol side chain of cysteine necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not compromise the peptide's integrity. The S-tert-butylthio (StBu) group is a disulfide-based protecting group known for its stability to trifluoroacetic acid (TFA), making it orthogonal to many other protecting groups used in Fmoc-based SPPS.[1][2] Its removal is typically achieved under reducing conditions.[1]
Mass spectrometry is a critical tool for the characterization of synthetic peptides, providing information on molecular weight, sequence, and post-translational modifications. The nature of the cysteine protecting group can impact several aspects of MS analysis, including ionization efficiency and fragmentation patterns, thereby affecting sequence coverage and overall data quality.
Comparison of Cysteine Protecting Groups in Mass Spectrometry
The selection of a cysteine protecting group should be guided by the overall synthetic strategy and the requirements of the final analytical characterization. Below is a comparative overview of the StBu group against two other commonly used protecting groups: Acetamidomethyl (Acm) and Trityl (Trt).
Data Presentation: Quantitative and Qualitative Comparison
| Metric | S-tert-butylthio (StBu) | Acetamidomethyl (Acm) | Trityl (Trt) | Rationale & Implications |
| Molecular Weight Increase | +88.19 Da per group | +71.08 Da per group | +243.34 Da per group | The mass addition of the protecting group must be considered in MS data analysis. |
| Ionization Efficiency | Moderate | Moderate to Potentially Lower | Potentially Higher | The hydrophobicity imparted by the protecting group can influence ionization. The bulky and hydrophobic Trt group may enhance ionization in some cases. The presence of the Acm group can have variable effects depending on the overall peptide sequence.[3] StBu, being a disulfide, is expected to have a moderate impact. |
| Fragmentation Pattern | Fragmentation can involve the loss of the StBu group or its fragments. | Characteristic neutral loss of the Acm group (C3H5NO) can be observed.[3] | The bulky Trt group can lead to a dominant neutral loss of the trityl cation, potentially suppressing backbone fragmentation. | Fragmentation of the protecting group can complicate spectral interpretation but can also serve as a diagnostic marker. The primary goal is to achieve sufficient backbone fragmentation for sequence confirmation. |
| Sequence Coverage | Good | Good | Potentially Reduced | Protecting groups that lead to dominant neutral losses (e.g., Trt) can result in lower sequence coverage due to reduced backbone fragmentation. StBu and Acm generally allow for good sequence coverage. |
| Orthogonality | High: Stable to TFA, removed by reducing agents (e.g., TCEP, DTT).[1] | High: Stable to TFA, removed by specific reagents like iodine or silver salts.[1][3] | Moderate: Labile to TFA, removed during standard cleavage.[4] | The choice of protecting group is critical for the synthesis of peptides with multiple disulfide bonds, requiring orthogonal deprotection strategies. |
| Ease of Removal | Can be sluggish depending on the sequence and steric hindrance. | Requires specific, sometimes harsh, reagents.[1][3] | Easily removed with standard TFA cleavage.[4] | The ease and efficiency of deprotection are important considerations for the overall workflow. |
Note: Some of the quantitative aspects in this table are inferred from the qualitative descriptions found in the literature, as direct comparative quantitative studies are limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality and comparable mass spectrometry data.
Protocol 1: Sample Preparation for Comparative LC-MS/MS Analysis
-
Peptide Synthesis: Synthesize peptides with cysteine residues protected with StBu, Acm, and Trt groups using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage and Deprotection (Trt Group): For the Trt-protected peptide, cleave the peptide from the resin and remove the Trt group simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Cleavage (StBu and Acm Groups): For StBu and Acm-protected peptides, cleave the peptides from the resin using the same TFA cocktail. These protecting groups will remain intact.
-
Precipitation and Purification: Precipitate the cleaved peptides in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Purify all peptides by reverse-phase HPLC.
-
Deprotection (StBu Group): Dissolve the purified StBu-protected peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) and treat with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess for 1 hour at room temperature to remove the StBu group.
-
Deprotection (Acm Group): Dissolve the purified Acm-protected peptide in an appropriate solvent (e.g., aqueous acetic acid) and treat with iodine or a silver salt to remove the Acm group. For example, treat with a solution of iodine in methanol until a persistent yellow color is observed, then quench with ascorbic acid.
-
Desalting: Desalt all deprotected peptide samples using C18 ZipTips or equivalent solid-phase extraction method.
-
Sample Preparation for MS: Reconstitute the final peptide samples in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra from m/z 300-2000 with a resolution of 60,000.
-
MS2 Scans (Data-Dependent Acquisition): Select the top 10 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a database containing the sequences of the synthesized peptides.
-
Compare the ionization efficiency (peak area), fragmentation patterns, and sequence coverage for each peptide.
-
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparative MS analysis of peptides.
Logical Relationship of Protecting Group Properties
Caption: Properties of Cys protecting groups.
References
A Comparative Guide to Orthogonal Deprotection Strategies for Multiple Disulfide Bonds
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides and proteins, the precise and regioselective formation of multiple disulfide bonds is a critical challenge. The structural integrity and biological activity of many therapeutic peptides, such as conotoxins and insulin analogs, are dictated by their specific disulfide connectivity. Orthogonal deprotection strategies, which involve the use of multiple cysteine-thiol protecting groups that can be removed under distinct chemical conditions, are paramount to achieving the correct disulfide bridging pattern.[1][2]
This guide provides an objective comparison of common orthogonal deprotection strategies, supported by experimental data, to aid in the selection of the most suitable approach for the synthesis of peptides with multiple disulfide bonds.
Principles of Orthogonal Protection
In the context of peptide synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[3] This principle is fundamental to the regioselective formation of disulfide bonds. By protecting different pairs of cysteine residues with mutually orthogonal groups, one can sequentially deprotect each pair and form the corresponding disulfide bond in a controlled manner.[1]
Comparison of Common Cysteine Protecting Groups
The success of any orthogonal strategy relies on the judicious choice of protecting groups. The ideal protecting group should be stable during peptide chain assembly and selectively removable under mild conditions that do not compromise the peptide's integrity. The following table summarizes the characteristics of frequently used cysteine protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonal To | Advantages & Disadvantages |
| Trityl | Trt | -C(Ph)₃ | Mild acid (e.g., 1-5% TFA in DCM) or standard TFA cleavage cocktail.[1] | Acm, StBu, Mob | Advantages: Commonly used, easily removed during final cleavage. Disadvantages: Can be partially labile to repeated piperidine treatment in Fmoc-SPPS. |
| 4-Methoxytrityl | Mmt | -C(Ph)₂(C₆H₄-p-OMe) | Very mild acid (e.g., 0.5-2% TFA in DCM).[1] | Acm, StBu, Trt, Mob | Advantages: Highly acid-labile, allowing for selective on-resin deprotection.[1] Disadvantages: May be too labile for very long syntheses. |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Iodine (I₂), mercury(II) acetate, or silver trifluoromethanesulfonate.[1] | Trt, Mmt, tBu, Mob | Advantages: Very stable to both acidic and basic conditions used in SPPS. Disadvantages: Removal often requires toxic heavy metals or strong oxidizing agents that can cause side reactions.[4] |
| 4-Methoxybenzyl | Mob | -CH₂-C₆H₄-p-OMe | Strong acids (e.g., HF, TFMSA/TFA).[5] Can be removed under milder conditions with TFA/TIS/H₂O at elevated temperatures.[4][6] | Acm, Trt, Mmt | Advantages: More stable than Trt and Mmt to acidolysis. Disadvantages: Traditionally requires harsh cleavage conditions, though milder protocols are being developed.[5] |
| tert-Butyl | tBu | -C(CH₃)₃ | Strong acids (e.g., HF, TFMSA) or with MeSiCl₃/Ph₂SO.[7] | Acm | Advantages: Very stable to TFA and oxidative conditions. Disadvantages: Requires harsh removal conditions. |
| tert-Butylthio | StBu | -S-C(CH₃)₃ | Reducing agents (e.g., thiols like β-mercaptoethanol or phosphines like TCEP).[1] | Trt, Mmt, Acm, Mob | Advantages: Offers a distinct, non-acidic, and non-oxidative removal mechanism. Disadvantages: Removal can sometimes be sluggish.[8] |
Orthogonal Deprotection Strategies in Practice
The combination of different protecting groups allows for the development of various orthogonal strategies. The choice of strategy is often dictated by the number of disulfide bonds and the overall complexity of the target peptide.
Two-Disulfide Bond Strategies
1. The Trt/Acm Strategy: This is a classic and widely used approach. The Trt groups are removed during the final cleavage from the resin with a standard TFA cocktail, and the first disulfide bond is formed by oxidation of the resulting free thiols. The Acm groups remain intact and are subsequently removed in a separate step using iodine to form the second disulfide bond.
2. The Mmt/Acm On-Resin Strategy: This strategy allows for the formation of the first disulfide bond while the peptide is still attached to the solid support, which can be advantageous in preventing intermolecular reactions. The highly acid-labile Mmt groups are selectively removed on-resin with dilute TFA, followed by on-resin oxidation. The Acm-protected peptide is then cleaved from the resin, and the second disulfide bond is formed in solution.
Three-Disulfide Bond Strategy: The Mob/Trt/Acm Approach
For peptides with three or more disulfide bonds, a multi-layered orthogonal strategy is required. The combination of Mob, Trt, and Acm has been successfully employed for the synthesis of complex conotoxins.[4][5][6] This strategy relies on the differential acid lability of Trt and Mob, and the oxidative removal of Acm.
Performance of Orthogonal Strategies: Quantitative Data
Direct side-by-side comparisons of different orthogonal strategies on the same peptide are rare in the literature. However, reported yields for the synthesis of complex peptides using these strategies provide valuable insights into their efficiency. The following table summarizes representative yield data from the synthesis of various conotoxins.
| Strategy | Peptide | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | Reference |
| Mob/Trt/Acm | Conotoxin reg3b | 71.4% (Trt removal & 1st disulfide) | 90.2% (Acm removal & 2nd disulfide) | 59% (Mob removal & 3rd disulfide) | ~20-30% | [4][5] |
| Mob/Trt/Acm | Conotoxin MVIIA | 60.1% (Trt removal & 1st disulfide) | 78.1% (Acm removal & 2nd disulfide) | 51% (Mob removal & 3rd disulfide) | ~20-30% | [4][6] |
| Trt/Acm/Mob | μ-Conotoxin KIIIA | - | - | - | Lower yield than random oxidation | [9] |
Note: Yields are highly sequence-dependent and can vary significantly based on the specific peptide and reaction conditions.
Detailed Experimental Protocols
Protocol 1: On-Resin Mmt Deprotection
-
Swell the peptidyl-resin in dichloromethane (DCM).
-
Prepare a deprotection solution of 2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Treat the resin with the deprotection solution for 10 minutes. Repeat this step 4 times.
-
Wash the resin thoroughly with DCM, followed by N,N-dimethylformamide (DMF).
-
Proceed with on-resin oxidation to form the disulfide bond (e.g., using N-chlorosuccinimide).
Protocol 2: Acm Deprotection and Disulfide Bond Formation with Iodine
-
Dissolve the Acm-protected peptide in a suitable solvent such as 90% aqueous acetic acid or a mixture of water and acetonitrile.
-
Prepare a solution of iodine (5-10 equivalents per Acm group) in the same solvent.
-
Add the iodine solution to the peptide solution and stir at room temperature for 1-2 hours. Monitor the reaction by HPLC.
-
Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.
-
Purify the peptide by reverse-phase HPLC.
Protocol 3: Mob Deprotection and Disulfide Bond Formation
-
Dissolve the peptide containing the Cys(Mob) groups and pre-formed disulfide bonds in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[4][6]
-
Incubate the mixture at 40-45°C for 4-18 hours, monitoring the reaction by HPLC.[4][5]
-
Once the deprotection and disulfide bond formation are complete, precipitate the peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the final peptide by reverse-phase HPLC.
Conclusion
The successful synthesis of peptides with multiple disulfide bonds is critically dependent on the selection of a robust orthogonal deprotection strategy. The choice of protecting groups should be carefully considered based on the number of disulfide bonds, the desired order of their formation, and the overall chemical properties of the peptide. The Trt/Acm combination remains a workhorse for two-disulfide systems, while the on-resin Mmt/Acm approach offers advantages for minimizing intermolecular side reactions. For more complex targets with three or more disulfide bonds, multi-layered strategies such as Mob/Trt/Acm have proven effective, although optimization of deprotection conditions is often necessary to achieve satisfactory yields.[4][6][9] The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in designing their synthetic strategies for these challenging but rewarding molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Reducing Agents for S-tert-butylthio (StBu) Cleavage
For Researchers, Scientists, and Drug Development Professionals
The S-tert-butylthio (StBu) protecting group is a valuable tool in peptide synthesis and chemical biology, offering orthogonality to standard acid-labile protecting groups. Its removal relies on reductive cleavage, and the choice of reducing agent is critical for achieving high efficiency and minimizing side reactions. This guide provides an objective comparison of common reducing agents for StBu cleavage, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Comparison of Common Reducing Agents for StBu Cleavage
The efficiency of StBu cleavage is often sequence-dependent and influenced by reaction conditions. While a single, universally superior reducing agent does not exist, the following table summarizes the key characteristics and reported performance of dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) to guide your selection.
| Reducing Agent | Chemical Structure | Typical Conditions | Advantages | Disadvantages |
| Dithiothreitol (DTT) | Aqueous buffer, pH >7, room temperature | Strong reducing agent, effective for many applications. | Unstable at pH >7, prone to oxidation, can interfere with metal affinity chromatography (IMAC). | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, wide pH range (1.5-8.5), room temperature | More powerful and stable than DTT, odorless, compatible with IMAC. | Can be less effective for sterically hindered StBu groups. | |
| β-Mercaptoethanol (BME) | 20% in DMF, often with an amine base (e.g., N-methylmorpholine), can require elevated temperatures (85-135°C) for difficult cleavages. | Cost-effective. | Strong, unpleasant odor, less stable than DTT and TCEP, may require harsh conditions for complete cleavage. |
Experimental Protocols
Protocol 1: On-Resin StBu Cleavage Using β-Mercaptoethanol
This protocol is adapted from a procedure demonstrated to achieve complete removal of the StBu group, as confirmed by MALDI-MS analysis.
Materials:
-
StBu-protected peptide on solid support
-
20% (v/v) β-mercaptoethanol (BME) in N,N-Dimethylformamide (DMF)
-
0.1 M N-methylmorpholine (NMM) in DMF
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether (cold)
Procedure:
-
Swell the StBu-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% BME in DMF containing 0.1 M NMM.
-
Incubate the reaction mixture for 90 minutes at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF followed by DCM.
-
To confirm cleavage, a small aliquot of the resin can be treated with a standard cleavage cocktail, and the resulting peptide analyzed by MALDI-MS.
-
For peptide cleavage from the resin, proceed with your standard global deprotection and cleavage protocol.
Protocol 2: General Procedure for StBu Cleavage in Solution and HPLC Analysis
This protocol provides a general framework for evaluating the efficiency of different reducing agents in solution, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
StBu-protected peptide
-
Reducing agents: DTT, TCEP, and BME
-
Reaction buffer (e.g., 0.1 M ammonium bicarbonate, pH 8)
-
Quenching solution (e.g., 5% acetic acid)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
Dissolve the StBu-protected peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare stock solutions of the reducing agents (e.g., 100 mM DTT, 100 mM TCEP, 1 M BME) in the reaction buffer.
-
Initiate the cleavage reaction by adding the reducing agent to the peptide solution to a final concentration of 10-50 mM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The efficiency of the cleavage can be determined by measuring the decrease in the peak area of the starting material (StBu-protected peptide) and the increase in the peak area of the product (free thiol-containing peptide).
-
Visualizing the StBu Cleavage Workflow
The following diagram illustrates the general workflow for StBu cleavage and subsequent analysis.
Caption: General workflow for the reductive cleavage of an StBu-protected peptide.
Application in Drug Development: Targeting T-Cell Epitopes
The StBu protecting group is utilized in the synthesis of modified peptides for immunological research and drug development. For instance, in the synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP), the StBu group can be used to protect a cysteine residue intended for lipidation. The subsequent cleavage of the StBu group is a critical step to allow for the attachment of the lipid moiety. Understanding the signaling pathway of T-cell activation by such modified epitopes is crucial for designing effective immunomodulatory therapies.
The following diagram illustrates a simplified pathway of T-cell activation by an antigen-presenting cell (APC).
Caption: Simplified pathway of T-cell activation by a myelin proteolipid protein (PLP) epitope.
Purity Assessment of Crude Peptides with Fmoc-D-Cys(StBu)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing cysteine residues is a cornerstone of therapeutic peptide development. The choice of the side-chain protecting group for cysteine, such as the S-tert-butylthio (StBu) group in Fmoc-D-Cys(StBu)-OH, is a critical factor that influences not only the synthesis strategy but also the purity profile of the final crude product. This guide provides an objective comparison of the primary analytical methods used to assess the purity of crude peptides synthesized using this key building block, supported by experimental data and detailed protocols.
The S-tert-butylthio (StBu) protecting group is valued for its stability under the basic and acidic conditions of standard Fmoc solid-phase peptide synthesis (SPPS).[1] Its removal typically requires reduction with reagents like dithiothreitol (DTT) or phosphines.[1] Ensuring the purity of the crude peptide is essential to streamline downstream purification processes and guarantee the quality and safety of the final active pharmaceutical ingredient (API). The most common and powerful techniques for this assessment are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (MS).
Comparison of Analytical Methods
The primary methods for analyzing crude peptide purity—RP-HPLC, UHPLC, and MS—each offer distinct advantages. RP-HPLC is a robust and widely accessible technique, while UHPLC provides significant improvements in speed and resolution.[2][3] Mass spectrometry is often coupled with chromatography (LC-MS) to provide definitive identification of the target peptide and its impurities based on their mass-to-charge ratio.[4][5]
The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, detailed impurity characterization, or adherence to established protocols.[6]
Table 1: Performance Comparison of Key Analytical Methods for Crude Peptide Purity
| Feature | RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | Mass Spectrometry (MS) |
| Primary Function | Separation and Quantification | High-Resolution Separation and Quantification | Mass-based Identification and Structural Characterization |
| Resolution | Good; sufficient for many standard purity assessments. | Excellent; sharper peaks and better separation of closely related impurities.[2][7] | Not a separation technique itself; provides mass resolution. High-resolution MS (HRMS) can distinguish between molecules with very similar masses. |
| Analysis Time | Longer (e.g., 30-60 minutes per sample).[2] | Shorter (up to 10x faster than HPLC).[3] | Very fast, but typically coupled with a separation technique (LC-MS).[8] |
| Sensitivity | Good; suitable for detecting major impurities. | Very High; reduced band broadening leads to greater sensitivity for trace-level analysis.[2][3] | Excellent; capable of detecting very low-abundance impurities.[4] |
| Data Output | Chromatogram (UV absorbance vs. retention time). Purity is calculated from peak area percentages.[9] | High-resolution chromatogram.[2] | Mass spectrum (ion intensity vs. mass-to-charge ratio). Provides molecular weight confirmation.[4] |
| Key Advantage | Robust, reliable, and widely available.[3] | Significant increase in speed, resolution, and efficiency.[10] | Provides definitive identification of impurities, such as deletion sequences or modifications.[8][11] |
| Limitation | Broader peaks can obscure co-eluting impurities.[2] | Higher initial instrument cost compared to HPLC.[3] | Does not provide quantitative purity data without a separation front-end and appropriate standards. |
Common Impurities in Crude Peptides
Solid-phase peptide synthesis can introduce a variety of process-related impurities.[8] For peptides containing this compound, it is crucial to analyze the crude product for common by-products before proceeding to purification and subsequent processing steps.
Table 2: Common Impurities and Their Origin in SPPS
| Impurity Type | Description | Common Cause |
| Deletion Sequences | Peptides missing one or more amino acid residues.[11][12] | Incomplete amino acid coupling or deprotection steps during synthesis.[12] |
| Truncated Sequences | Peptides terminated prematurely. | Chain termination caused by impurities like acetic acid from the Fmoc-amino acid raw material.[13] |
| Incomplete Deprotection | Residual protecting groups (e.g., StBu, Pbf) remaining on the peptide after cleavage.[11] | Inefficient final cleavage or deprotection conditions. |
| Oxidation | Oxidation of sensitive residues like Cysteine or Methionine.[14] | Exposure to oxygen during synthesis, cleavage, or storage.[15] |
| Deamidation | Conversion of Asparagine (Asn) or Glutamine (Gln) to Aspartic or Glutamic acid, respectively.[11][14] | Can occur during synthesis, purification, or storage, often under acidic or basic conditions.[12] |
| Dimerization | Formation of disulfide-linked homo- or heterodimers via oxidation of free cysteine thiols.[12] | Occurs post-cleavage if the reduced cysteine residues are not handled properly under inert conditions. |
Experimental Protocols
Accurate purity assessment relies on well-defined experimental protocols. Below are standard methodologies for the analysis of a crude peptide synthesized with this compound.
Protocol 1: RP-UHPLC Purity Analysis
This method is designed to provide a high-resolution profile of the crude peptide mixture.
-
Sample Preparation:
-
Chromatographic Conditions:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[17]
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in acetonitrile.[9]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10-15 minutes is a typical starting point, which can be optimized based on peptide hydrophobicity.[9]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond).[9]
-
Column Temperature: 30-40 °C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all integrated peaks.[5]
-
Protocol 2: LC-MS Impurity Identification
This protocol is used to confirm the molecular weight of the main product and identify unknown impurities.
-
Sample Preparation & LC Conditions:
-
Prepare the sample as described in Protocol 1.
-
Use UHPLC conditions similar to Protocol 1. Formic acid is often preferred over TFA as a mobile phase modifier because TFA can cause ion suppression in the mass spectrometer.[11]
-
-
Mass Spectrometry Conditions:
-
System: A UHPLC system coupled to a mass spectrometer (e.g., QDa, Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for peptides.[4]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the target peptide and potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Acquire full scan MS data. For further structural elucidation, tandem MS (MS/MS) can be performed on selected impurity peaks.[18]
-
-
Data Analysis:
-
Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide.[9]
-
Analyze the mass spectra of impurity peaks to identify their molecular weights. The mass difference from the target peptide can indicate the type of impurity (e.g., +1 Da suggests deamidation, -18 Da suggests loss of water).[11]
-
Visualized Workflows and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. agilent.com [agilent.com]
- 12. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 13. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 14. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. almacgroup.com [almacgroup.com]
- 18. waters.com [waters.com]
A Comparative Guide to Disulfide Bridge Formation: Characterizing Fmoc-D-Cys(StBu)-OH and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic formation of disulfide bridges is a critical step in achieving the desired three-dimensional structure and biological activity. The choice of the protecting group for the cysteine thiol is a pivotal decision that dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. This guide provides an objective comparison of Fmoc-D-Cys(StBu)-OH with two other commonly used cysteine derivatives, Fmoc-L-Cys(Trt)-OH and Fmoc-L-Cys(Acm)-OH, supported by experimental data and detailed protocols.
The S-tert-butylthio (StBu) protecting group of this compound offers a distinct orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] Unlike the acid-labile trityl (Trt) group and the specialized deprotection required for the acetamidomethyl (Acm) group, the StBu group is stable to the standard trifluoroacetic acid (TFA) cleavage from the resin.[1] Its removal is achieved under mild reducing conditions, providing a valuable tool for the regioselective formation of multiple disulfide bonds.[1]
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group has a significant impact on several key aspects of peptide synthesis, including the prevention of premature disulfide formation, the final yield and purity of the peptide, and the degree of racemization during coupling. The following tables summarize the performance of this compound in comparison to Fmoc-L-Cys(Trt)-OH and Fmoc-L-Cys(Acm)-OH.
Table 1: General Characteristics and Deprotection Conditions
| Feature | This compound | Fmoc-L-Cys(Trt)-OH | Fmoc-L-Cys(Acm)-OH |
| Protecting Group | S-tert-butylthio (StBu) | S-trityl (Trt) | S-acetamidomethyl (Acm) |
| Stability to TFA | Stable[1] | Labile (cleaved during final cleavage)[1] | Stable[2] |
| Deprotection Conditions | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[3] | Strong acid (TFA cleavage cocktail)[1] | Iodine (I₂), mercury(II) acetate, silver trifluoromethanesulfonate[2][4] |
| Orthogonality | Orthogonal to acid-labile and some oxidatively removed groups.[1] | Limited orthogonality in standard Fmoc-SPPS.[4] | Orthogonal to acid-labile groups.[4] |
| Primary Application | Regioselective formation of multiple disulfide bonds; purification of protected peptide prior to disulfide formation.[1] | Synthesis of peptides with a single disulfide bond or free thiols.[5] | Regioselective formation of multiple disulfide bonds; purification of protected peptide.[2][4] |
Table 2: Quantitative Performance Data
| Parameter | This compound | Fmoc-L-Cys(Trt)-OH | Fmoc-L-Cys(Acm)-OH |
| Reported Crude Peptide Purity (HPLC) | High purity of the protected peptide is often achievable.[6] | Variable; can be affected by side reactions from the trityl cation.[1] | High purity of the protected peptide is often achievable.[2] |
| Final Yield of Disulfide-Bridged Peptide | Generally good, dependent on the efficiency of the reduction and oxidation steps. | Can be high for simple peptides, but may be reduced by side reactions. | Good, but can be impacted by the harshness of the deprotection/oxidation conditions. |
| Racemization Potential (during coupling) | Generally low, but sequence-dependent. | More prone to racemization, especially with base-mediated coupling reagents.[5] One study reported 3.3% racemization with DIPCDI/Oxyma Pure coupling.[5] | Generally considered to have a lower tendency for racemization compared to Trt-protected cysteine.[4] |
| Common Side Reactions | Incomplete reduction of the StBu group. | Alkylation of sensitive residues by the trityl cation during cleavage.[1][7][8] | Potential for side reactions during iodine-mediated deprotection/oxidation. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of disulfide-bridged peptides. The following are representative protocols for the use of this compound, Fmoc-L-Cys(Trt)-OH, and Fmoc-L-Cys(Acm)-OH in SPPS.
Protocol 1: Peptide Synthesis and Disulfide Bridge Formation using this compound
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin is a suitable choice for C-terminally amidated peptides.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 equivalents) using a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (3 equivalents each) in DMF for 1-2 hours. Incorporate this compound at the desired positions in the peptide sequence.
-
Washing: Wash the resin with DMF after each deprotection and coupling step.
-
Cleavage: After completion of the sequence, cleave the peptide from the resin using a standard cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature. The StBu protecting group will remain intact.[1]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold diethyl ether. Lyophilize the crude peptide.
2. Purification of the StBu-Protected Peptide:
-
Purify the crude, StBu-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
3. Deprotection of StBu Group and Disulfide Bond Formation:
-
Deprotection: Dissolve the purified StBu-protected peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in excess (e.g., 10-20 equivalents per StBu group). Allow the reaction to proceed for 1-2 hours at room temperature.
-
Oxidation: After complete deprotection (monitored by HPLC-MS), the disulfide bond can be formed by air oxidation (stirring the solution open to the atmosphere for several hours to days), or by the addition of an oxidizing agent such as hydrogen peroxide or potassium ferricyanide.
-
Final Purification: Purify the final disulfide-bridged peptide by RP-HPLC.
Protocol 2: On-Resin Disulfide Bridge Formation using Fmoc-L-Cys(Trt)-OH
1. Solid-Phase Peptide Synthesis (SPPS):
-
Perform SPPS as described in Protocol 1, incorporating Fmoc-L-Cys(Trt)-OH at the desired positions.
2. On-Resin Trt Deprotection:
-
After assembling the linear peptide, wash the resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-5% TFA and 5% TIS in DCM for 2-5 minutes, repeated multiple times until deprotection is complete (monitored by a colorimetric test for free thiols, e.g., Ellman's test).
-
Wash the resin thoroughly with DCM and then DMF.
3. On-Resin Oxidation:
-
Suspend the resin in DMF.
-
Add a solution of an oxidizing agent, such as iodine (I₂) (5-10 equivalents) in DMF, and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess iodine, followed by a wash with a solution of ascorbic acid or sodium thiosulfate to quench any remaining iodine. Then wash again with DMF and DCM.
4. Cleavage and Final Purification:
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.
-
Precipitate, wash, and lyophilize the crude peptide.
-
Purify the final product by RP-HPLC.
Protocol 3: Solution-Phase Disulfide Bridge Formation using Fmoc-L-Cys(Acm)-OH
1. Solid-Phase Peptide Synthesis (SPPS):
-
Perform SPPS as described in Protocol 1, incorporating Fmoc-L-Cys(Acm)-OH at the desired positions.
2. Cleavage and Purification of the Acm-Protected Peptide:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail. The Acm groups will remain intact.[2]
-
Precipitate, wash, and lyophilize the crude peptide.
-
Purify the Acm-protected peptide by RP-HPLC.
3. Solution-Phase Deprotection and Oxidation:
-
Dissolve the purified Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or a mixture of methanol, water, and HCl.
-
Add a solution of iodine (I₂) in the same solvent dropwise until a persistent yellow color is observed. Stir for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Dilute the reaction mixture with water and purify the cyclic peptide by RP-HPLC.
Visualizing the Workflow and Chemical Logic
To better illustrate the strategic differences between these methodologies, the following diagrams, generated using the DOT language, depict the experimental workflows and the chemical logic of the deprotection and disulfide bond formation steps.
Caption: Comparative experimental workflows for disulfide bridge formation.
Caption: Chemical logic of cysteine deprotection strategies.
Conclusion
The characterization of disulfide bridge formation using this compound reveals it to be a robust and versatile tool in the peptide chemist's arsenal. Its stability to acidic conditions allows for the purification of the fully protected peptide, which can be advantageous for complex syntheses. The mild, reductive removal of the StBu group provides an orthogonal handle for the regioselective formation of multiple disulfide bonds, a critical requirement for the synthesis of many biologically active peptides and proteins.
In comparison, Fmoc-L-Cys(Trt)-OH offers a more direct approach for the synthesis of peptides with a single disulfide bond, with the deprotection occurring concurrently with the final cleavage from the resin. However, this method is more prone to racemization and side reactions initiated by the trityl cation. Fmoc-L-Cys(Acm)-OH also provides an excellent orthogonal strategy, with its stability to TFA allowing for purification of the protected peptide. The subsequent deprotection and oxidation with iodine is a well-established method, though the conditions can sometimes be harsh.
The choice between these cysteine derivatives will ultimately depend on the specific requirements of the target peptide, including the number and desired connectivity of disulfide bridges, the presence of other sensitive residues, and the overall synthetic strategy. For complex peptides requiring high purity and the sequential formation of disulfide bonds, the orthogonality offered by this compound and Fmoc-L-Cys(Acm)-OH presents a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-D-Cys(StBu)-OH and Other D-Cysteine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid derivatives is critical to success. This is particularly true for cysteine, whose reactive thiol side chain requires robust protection to prevent unwanted side reactions and to direct the precise formation of disulfide bonds. The incorporation of D-cysteine offers the added advantage of enhanced peptide stability against enzymatic degradation.
This guide provides an objective, data-driven comparison of Fmoc-D-Cys(StBu)-OH against other commonly used D-cysteine derivatives, including those with Trityl (Trt), Acetamidomethyl (Acm), and Tetrahydropyranyl (Thp) protecting groups.
Performance Comparison of D-Cysteine Derivatives
The choice of a thiol protecting group significantly impacts several key aspects of peptide synthesis, including the deprotection strategy (orthogonality), the propensity for racemization during coupling, and the overall purity of the final peptide. The S-tert-butylthio (StBu) group on this compound is distinguished by its stability to the acidic conditions typically used for final peptide cleavage, offering an orthogonal protection strategy.[1] This allows for the purification of the fully protected peptide before selective deprotection of the StBu group under reducing conditions to form disulfide bonds.[2]
Orthogonality and Deprotection Conditions
The key advantage of using different protecting groups lies in their orthogonal deprotection schemes, which is essential for the regioselective formation of multiple disulfide bonds in complex peptides.
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Orthogonal To | Key Features |
| S-tert-butylthio | StBu | (CH₃)₃CS- | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol)[2][3] | Trt, Acm, Thp | Stable to both acidic (TFA) and basic (piperidine) conditions, enabling on-resin or solution-phase deprotection.[4][5] |
| Trityl | Trt | (C₆H₅)₃C- | Mild to strong acid (e.g., 1-5% TFA in DCM, or standard 95% TFA cleavage cocktail)[3][6] | Acm, StBu | Most common acid-labile group; allows for simultaneous deprotection and cleavage from the resin.[7] |
| Acetamidomethyl | Acm | CH₃CONHCH₂- | Oxidative methods (Iodine), or heavy metal salts (Hg(OAc)₂, AgOTf)[3] | Trt, StBu | Very stable; allows for peptide purification before disulfide formation. Deprotection can require harsh/toxic reagents.[5] |
| Tetrahydropyranyl | Thp | C₅H₉O- | Acid (e.g., 95% TFA cleavage cocktail); stable to 1% TFA in DCM[7] | Acm, StBu | Shown to significantly reduce racemization compared to other groups.[7] |
Racemization During Coupling
Cysteine residues are particularly prone to racemization during the activation and coupling steps in Fmoc-SPPS, especially when using base-mediated methods with reagents like HBTU/DIPEA.[7][8] The choice of protecting group has a significant influence on the extent of this side reaction.
| D-Cysteine Derivative | % Racemization (L-isomer formation) | Coupling Conditions | Reference |
| Fmoc-Cys(Thp)-OH | 0.74% | DIPCDI/Oxyma Pure | [7] |
| Fmoc-Cys(Trt)-OH | 3.3% | DIPCDI/Oxyma Pure | [7] |
| Fmoc-Cys(Dpm)-OH * | 6.8% | DIPCDI/Oxyma Pure | [7] |
| Fmoc-Cys(StBu)-OH | Not explicitly quantified, but noted to be higher than Thp.[7] | - | [7] |
| Fmoc-Cys(Acm)-OH | Generally lower than Trt under similar conditions.[1] | - | [1] |
Note: Dpm (Diphenylmethyl) is another acid-labile protecting group included for comparison. Data is for L-Cysteine but provides a strong indication of relative performance for D-Cysteine.
The data indicates that Fmoc-Cys(Thp)-OH offers superior resistance to racemization under the tested conditions.[7] While direct quantitative data for this compound is limited, it is generally considered more robust against racemization than the sterically bulky Trityl group but less so than the Thp group.[7] Minimizing racemization can also be achieved by avoiding pre-activation steps and using carbodiimide activators (like DIC) with additives such as Oxyma Pure or HOBt, particularly under base-free conditions.[4]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-quality results in peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the standard steps for synthesizing a peptide on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-D-Cysteine derivative (3 equivalents relative to resin loading) and an activator like HCTU (3 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
To minimize racemization for Cysteine coupling: Use a mixture of Fmoc-D-Cys-OH (3 eq.), Oxyma Pure (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in DMF, added directly to the resin without a base or pre-activation.[7]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Repeat Cycle: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
For Acid-Labile Groups (Trt, Thp):
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
For StBu Group (Orthogonal Deprotection):
-
Cleave the StBu-protected peptide from the resin using the standard TFA cocktail as described above. The StBu group will remain intact.[1]
-
Purify the crude, StBu-protected peptide by reverse-phase HPLC.
-
Dissolve the purified peptide in a suitable solvent (e.g., DMF or an aqueous buffer).
-
Add a reducing agent, such as Dithiothreitol (DTT) (10-20 equivalents) or Tris(2-carboxyethyl)phosphine (TCEP) (5-10 equivalents), and a mild base like N-methylmorpholine (NMM) to adjust the pH to ~7-8.[2]
-
Monitor the reaction by HPLC until the deprotection is complete. The resulting free thiol can then be used for disulfide bond formation.
Protocol 3: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the purity and identity of the final peptide fractions using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).
Visualizing Workflows and Pathways
SPPS and Orthogonal Deprotection Workflow
This diagram illustrates the general workflow of Fmoc-SPPS and highlights the orthogonal deprotection strategies for different cysteine protecting groups, enabling regioselective disulfide bond formation.
D-Cysteine in Cellular Signaling: Inhibition of the Akt Pathway
Recent research has identified endogenous D-cysteine as a signaling molecule in the mammalian brain, where it acts as a negative regulator of neural progenitor cell proliferation. It achieves this by inhibiting the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.
Conclusion
The selection of a D-cysteine derivative for SPPS is a strategic decision that depends on the final goal of the synthesis.
-
Fmoc-D-Cys(Trt)-OH is a cost-effective and convenient choice for routine synthesis of peptides requiring a free thiol after a standard TFA cleavage. However, careful selection of coupling conditions is necessary to minimize the significant risk of racemization.[6][7]
-
Fmoc-D-Cys(Acm)-OH provides a robust, orthogonal protection strategy, allowing for purification of the protected peptide before disulfide bond formation. It generally shows lower racemization than Trt, but its deprotection requires specific and sometimes harsh oxidative conditions.[1]
-
Fmoc-D-Cys(Thp)-OH emerges as a superior option when minimizing racemization is the highest priority, showing significantly lower epimerization rates than other common derivatives.[7]
-
This compound offers an excellent balance of stability and orthogonal deprotection. Its stability to both acidic and basic conditions makes it a reliable choice for complex syntheses, and its removal under mild reducing conditions provides a valuable tool for directed disulfide bond formation.[4][5]
By understanding the distinct advantages and limitations of each derivative and applying the appropriate experimental protocols, researchers can optimize their synthetic strategies to produce high-purity, D-cysteine-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrostatic Sequestration of PIP2 on Phospholipid Membranes by Basic/Aromatic Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Cys(StBu)-OH: A Guide for Laboratory Professionals
For Immediate Reference: All Fmoc-D-Cys(StBu)-OH waste and contaminated materials must be treated as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should strictly adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Hazard Profile and Key Safety Data
This compound is a derivative of the amino acid cysteine used in solid-phase peptide synthesis. While some safety data sheets may not classify it as a hazardous substance for transport, it possesses properties that require careful handling and disposal as chemical waste.[1][2] It is considered a combustible solid and is highly hazardous to water (Water Hazard Class 3).
Quantitative Data Summary
| Chemical Property | Value |
| CAS Number | 73724-43-3[1] |
| Molecular Formula | C₂₂H₂₅NO₄S₂ |
| Molecular Weight | 431.57 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Storage Class Code | 11 (Combustible Solids) |
| Water Hazard Class | WGK 3 (Highly hazardous for water) |
Experimental Protocol for Safe Disposal
The following step-by-step protocol outlines the correct procedure for the disposal of solid this compound and any contaminated materials.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye Protection: Wear chemical safety goggles or glasses conforming to NIOSH or EN 166 standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
General Handling: Avoid contact with skin and eyes. Prevent the formation and inhalation of dust.[4]
2. Waste Identification and Segregation:
-
Treat all unused, expired, or spilled this compound as hazardous chemical waste.
-
Solid Waste: This includes the chemical itself, as well as contaminated items like weighing papers, pipette tips, gloves, and bench paper.
-
Liquid Waste: Any solutions containing this compound should be collected separately.
-
Crucially, do not mix this compound waste with other waste streams unless compatibility has been confirmed.
3. Containment and Labeling:
-
Solid Waste Container: Place all solid waste contaminated with this compound into a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste Container: Collect solutions in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Labeling: As soon as waste is added, the container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Combustible Solid," "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials and clearly marked as a hazardous waste accumulation site.
-
Ensure secondary containment is used if required by your institution.
5. Final Disposal Procedure:
-
Do not dispose of this chemical waste in the regular trash or down the drain. [2]
-
Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting waste collection and provide an accurate description of the waste.
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fmoc-D-Cys(Stbu)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe handling and disposal of Fmoc-D-Cys(Stbu)-OH, a key reagent in peptide synthesis.
Hazard Profile: this compound is a combustible solid.[1][2] While specific toxicity data is limited, it should be handled with care as it may cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[3][4]
Personal Protective Equipment (PPE)
To minimize exposure risk, a multi-layered approach to Personal Protective Equipment (PPE) is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | N95 or higher-rated respirator if weighing outside a ventilated enclosure[1][5] |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a fume hood[5] |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a fume hood[5] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for safety.
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[6]
2. Preparation:
-
Ensure all necessary PPE is worn correctly before handling.
-
Confirm that an emergency eyewash station and safety shower are accessible.
3. Weighing (Solid):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a spatula to transfer the solid, avoiding the creation of dust.[6]
-
Clean any spills immediately.
4. Solution Preparation:
-
Slowly add the solid this compound to the solvent while stirring to prevent splashing.
-
Work within a fume hood, especially when using volatile solvents.[6]
5. In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Skin Contact: Wash with plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Caption: General workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5]
1. Waste Identification and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[7]
-
Collect solid waste (e.g., contaminated weighing paper, gloves, pipette tips) separately from liquid waste.[7]
2. Waste Containment:
-
Solid Waste: Place in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect in a separate, sealed, and properly labeled hazardous waste container.[7]
3. Labeling of Waste Containers:
-
Clearly label all waste containers with a "Hazardous Waste" tag as soon as waste is added.[3]
-
The label must include:
-
The full chemical name: "this compound".
-
The date the waste was first added.
-
Specific hazards (e.g., "Combustible Solid," "Irritant").[3]
-
4. Storage and Pickup:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.
-
Do not dispose of this chemical waste in regular trash or down the drain.[3]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[3]
Caption: Decision tree for the proper disposal of this compound.
References
- 1. Fmoc-Cys(StBu)-OH ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Cys(tBu)-OH = 98.0 HPLC 67436-13-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. FMOC-CYS(STBU)-OH | 73724-43-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
